Fluphenazine dimaleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3OS.2C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLCONXCUYJOF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)CCO)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3093-66-1 | |
| Record name | Fluphenazine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine dimaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPHENAZINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB4M45MSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluphenazine Dimaleate's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine, a typical antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the potent antagonism of the dopamine D2 receptor. This document provides a detailed examination of the molecular interactions and downstream signaling consequences of fluphenazine's binding to the D2 receptor. It includes a summary of its binding affinity, a description of the affected signaling pathways, and detailed protocols for key experimental assays used to characterize this interaction.
Introduction
Fluphenazine is a first-generation antipsychotic medication primarily indicated for the management of psychotic disorders such as schizophrenia.[1][2][3][4] Its clinical efficacy in mitigating the positive symptoms of psychosis, including hallucinations and delusions, is predominantly attributed to its high-affinity blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[1][2][3][5] Understanding the precise mechanism of action at the D2 receptor is crucial for the development of novel antipsychotics with improved efficacy and side-effect profiles. This guide delves into the core molecular pharmacology of fluphenazine dimaleate, with a specific focus on its interaction with the D2 receptor.
Mechanism of Action at the D2 Receptor
Fluphenazine functions as a potent antagonist at the dopamine D2 receptor.[5][6] Antagonism, in this context, means that fluphenazine binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, dopamine.[6] This blockade of dopamine's action is the cornerstone of fluphenazine's antipsychotic effect, as excessive dopaminergic activity in the mesolimbic pathway is a key pathophysiological feature of schizophrenia.[2][5][6]
Fluphenazine exhibits a high affinity for the D2 receptor, as evidenced by its low nanomolar inhibition constant (Ki).[7] It also displays affinity for other dopamine receptor subtypes, albeit generally lower than for D2.[7] The sustained blockade of D2 receptors by fluphenazine leads to a reduction in dopaminergic neurotransmission, which helps to normalize the hyperactivity associated with psychosis.[2][5]
D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8][9][10] Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[8][9] Fluphenazine, as an antagonist, blocks this agonist-induced signaling.
The key steps in the D2 receptor signaling pathway and the impact of fluphenazine are as follows:
-
Agonist Binding and G Protein Activation: In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change that activates the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cAMP.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.
-
Downstream Effects: cAMP is a crucial second messenger that activates Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity and subsequent alterations in the phosphorylation of various downstream target proteins involved in gene transcription and neuronal excitability.
-
Fluphenazine's Antagonistic Action: Fluphenazine binds to the D2 receptor and prevents the binding of dopamine. This prevents the initial G protein activation, thereby blocking the entire downstream signaling cascade and maintaining basal levels of cAMP.
Beyond the canonical G protein-dependent pathway, D2 receptors can also signal through β-arrestin-dependent pathways.[11][12][13] Fluphenazine has been shown to antagonize the dopamine-mediated interaction of the D2 receptor with β-arrestin 2.[11]
Quantitative Data: Binding Affinity of Fluphenazine
The affinity of a ligand for its receptor is a critical parameter in pharmacology. For antagonists, this is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| Dopamine D2 | Fluphenazine | Radioligand Binding | 0.4 | [7] |
| Dopamine D1 | Fluphenazine | Radioligand Binding | 2.3 | [7] |
| Dopamine D3 | Fluphenazine | Radioligand Binding | 1.4 | [7] |
| Dopamine D4 | Fluphenazine | Radioligand Binding | 7.1 | [7] |
| Dopamine D5 | Fluphenazine | Radioligand Binding | 25 | [7] |
Experimental Protocols
The characterization of fluphenazine's interaction with the D2 receptor relies on a variety of in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for D2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of fluphenazine for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[14]
-
Radioligand: [3H]Spiperone or [3H]Raclopride (specific for D2 receptors).[15][16]
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM sulpiride).[15]
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound solutions of varying concentrations.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of fluphenazine. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific control).
-
Equilibration: Incubate the tubes at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the fluphenazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of fluphenazine to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.[16]
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of fluphenazine for a defined period.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine and forskolin to the wells. The forskolin stimulates cAMP production, and the dopamine, via the D2 receptor, will inhibit this stimulation.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels as a function of the logarithm of the fluphenazine concentration.
-
The data will show that as the concentration of fluphenazine increases, it blocks the inhibitory effect of dopamine, leading to a rise in cAMP levels (up to the level stimulated by forskolin alone).
-
Fit the data to a dose-response curve to determine the IC50 or EC50 value for fluphenazine's antagonistic activity.
-
Visualizations
Signaling Pathway Diagram
Caption: D2 receptor signaling and the antagonistic action of fluphenazine.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a D2 receptor radioligand binding assay.
Conclusion
This compound's mechanism of action is centered on its high-affinity antagonism of the dopamine D2 receptor. By blocking the downstream signaling cascade initiated by dopamine, particularly the inhibition of adenylyl cyclase and subsequent reduction in cAMP, fluphenazine effectively mitigates the hyperdopaminergic state associated with psychosis. The quantitative binding data and the detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antipsychotic pharmacology. A thorough understanding of these fundamental principles is essential for the rational design of future therapeutic agents with improved clinical profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. innoprot.com [innoprot.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pnas.org [pnas.org]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Fluphenazine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily indicated for the management of psychotic disorders such as schizophrenia. Its therapeutic effect is largely attributed to its potent antagonism of dopamine D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics of fluphenazine in rodent models, a critical component in the preclinical assessment of its efficacy and safety. The data presented herein, primarily from studies on fluphenazine dihydrochloride and its decanoate ester due to a lack of specific data on the dimaleate salt, offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of fluphenazine in rodent models. It is important to note that these values are derived from studies using different salt forms and administration routes, which can influence the pharmacokinetic profile.
Table 1: Plasma Pharmacokinetic Parameters of Fluphenazine in Rodents
| Parameter | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Salt Form |
| Oral | Rat | 5 mg/kg | Data not available | Data not available | Data not available | ~16.4 ± 13.3[1] | Dihydrochloride |
| Intravenous | Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Dimaleate |
Note: Specific Cmax, Tmax, and AUC values for fluphenazine dimaleate in rodents were not available in the reviewed literature. The provided half-life is from a human study with the dihydrochloride salt and may not be directly transferable to rodents.
Table 2: Tissue Distribution of Fluphenazine in Rats Following Oral Administration
| Tissue | Concentration Relative to Plasma | Major Metabolite |
| Brain | 10- to 27-fold higher[2] | Fluphenazine-sulfoxide (FLU-SO)[2] |
| Liver | Highest levels of all analytes[2] | Fluphenazine-sulfoxide (FLU-SO) |
| Kidney | Higher than plasma[2] | Data not available |
| Fat | FLU-SO accumulates 43-75 times more than Fluphenazine[2] | Fluphenazine-sulfoxide (FLU-SO)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics of fluphenazine in rodent models.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for oral pharmacokinetic studies. C57BL/6 or BALB/c mice are often utilized for intravenous studies.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless the study protocol requires fasting.
Drug Formulation and Administration
-
Oral Administration (Rat):
-
Vehicle: this compound can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Procedure: Administration is performed via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The animal is gently restrained, and the needle is carefully inserted into the esophagus to deliver the formulation directly into the stomach.
-
-
Intravenous Administration (Mouse):
-
Vehicle: For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle suitable for injection, such as 0.9% saline. The formulation should be filtered through a 0.22 µm filter to ensure sterility.
-
Procedure: The injection is typically administered into the lateral tail vein. The mouse is placed in a restraint device to secure the tail. The tail may be warmed under a heat lamp to dilate the veins. A 27-30 gauge needle is used to inject the drug solution slowly.
-
Sample Collection
-
Blood Sampling (Mouse):
-
Serial Sampling: To obtain a full pharmacokinetic profile from a single mouse, serial blood samples (e.g., 20-30 µL) can be collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Techniques: Common methods for serial blood sampling in mice include tail vein sampling or saphenous vein puncture. For terminal blood collection, cardiac puncture is performed under anesthesia.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
-
Tissue Harvesting (Rat):
-
Procedure: At the desired time points, rats are euthanized, and tissues of interest (e.g., brain, liver, kidneys, fat) are rapidly excised.
-
Processing: Tissues should be rinsed with cold saline, blotted dry, weighed, and then flash-frozen in liquid nitrogen or immediately homogenized. Samples are stored at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method for extracting fluphenazine from plasma. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer to create a uniform suspension. The homogenate can then be subjected to protein precipitation or liquid-liquid extraction to isolate the analyte.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of fluphenazine.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of fluphenazine.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fluphenazine and its internal standard.
-
Mandatory Visualizations
Signaling Pathway
Caption: Fluphenazine's antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Workflow
References
Fluphenazine Dimaleate: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the dopamine receptor binding affinity of fluphenazine dimaleate, a potent typical antipsychotic. This document summarizes key quantitative data, details experimental methodologies for binding affinity studies, and visualizes relevant biological and experimental pathways.
Introduction
Fluphenazine is a phenothiazine-class antipsychotic medication that has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine receptors in the central nervous system.[1][2] Understanding the specific binding affinities of fluphenazine for the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) is crucial for elucidating its mechanism of action, predicting its therapeutic and side-effect profiles, and guiding the development of novel antipsychotic agents. This guide provides a detailed examination of these binding characteristics.
Quantitative Binding Affinity Data
The binding affinity of this compound for the five dopamine receptor subtypes is typically quantified using inhibition constants (Kᵢ) or dissociation constants (K d). Lower values indicate a higher binding affinity. The following tables summarize the available quantitative data from in vitro radioligand binding studies.
| Receptor Subtype | Binding Affinity (Kᵢ in nM) | Reference |
| D1 | 2.3 | |
| D2 | 0.4 | |
| D3 | 1.4 | |
| D4 | 7.1 | |
| D5 | 25 |
| Receptor Subtype | Dissociation Constant (K d in nM) | Study Details | Reference |
| D1 | 3.2 | Using [³H]Fluphenazine in mouse striatal membranes. | [3] |
| D2 | 0.7 | Using [³H]Fluphenazine in mouse striatal membranes. | [3] |
Experimental Protocols
The determination of fluphenazine's binding affinity to dopamine receptors is primarily achieved through in vitro radioligand binding assays. These assays measure the ability of fluphenazine to compete with a radiolabeled ligand for binding to a specific receptor subtype. Below are detailed methodologies for key experiments.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
A common method to determine the Kᵢ value of a compound is through a competitive binding assay.
1. Receptor Preparation:
-
Source: Membranes from cultured cells stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or from specific brain regions rich in the target receptor (e.g., rodent striatum for D1 and D2 receptors).
-
Procedure: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
Components:
-
Receptor Preparation: A specific amount of membrane protein.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor subtype (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2-like receptors). The concentration of the radioligand is typically at or below its K d value.
-
Competitor (Fluphenazine): A range of concentrations of this compound are used to generate a competition curve.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol or butaclamol) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The components are incubated in a suitable buffer (e.g., 50 mM Tris-HCl with co-factors like MgCl₂) at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
Method: Rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) , where [L] is the concentration of the radioligand and K d is its dissociation constant for the receptor.
Specific Protocols for Dopamine Receptor Subtypes
Dopamine D1 Receptor:
-
Radioligand: [³H]SCH-23390 (a selective D1 antagonist).
-
Non-specific control: 1 µM cis-(Z)-flupenthixol.[4]
-
Alternative direct binding: [³H]Fluphenazine can be used to directly label D1 receptors, with its binding to D2 receptors blocked by a selective D2 antagonist like spiperone.[3]
Dopamine D2, D3, and D4 Receptors (D2-like):
-
Radioligand: [³H]Spiperone (binds to D2, D3, and D4 receptors).
-
Receptor Source: Cell lines individually expressing human D2, D3, or D4 receptors are used to determine the affinity for each subtype.
-
Non-specific control: 10 µM haloperidol.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to fluphenazine's interaction with dopamine receptors and the experimental procedures used to study these interactions.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of Fluphenazine Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of fluphenazine dimaleate, a potent antipsychotic medication. The document details the synthetic route from fluphenazine to its dimaleate salt, purification methods, and a suite of analytical techniques for its characterization. This guide is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of fluphenazine with maleic acid. This process converts the fluphenazine base into a more stable and water-soluble salt form.
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures for the formation of amine salts.
Materials:
-
Fluphenazine (base)
-
Maleic Acid
-
Acetone (anhydrous)
Procedure:
-
Dissolve 60 g of fluphenazine in 500 ml of acetone in a suitable reaction vessel.
-
Prepare a saturated solution of maleic acid by dissolving 31.83 g of maleic acid in 250 ml of acetone.
-
Add the saturated maleic acid solution to the fluphenazine solution at a temperature of 25-30°C.
-
Heat the resulting reaction mixture to 40-50°C and stir for 30 minutes.
-
Gradually cool the reaction mixture to 25-30°C and continue stirring for 1 hour to facilitate the precipitation of the solid product.
-
Collect the precipitated this compound by filtration.
-
Wash the solid product with a small amount of cold acetone.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol dimaleate |
| Molecular Formula | C₃₀H₃₄F₃N₃O₉S |
| Molecular Weight | 669.67 g/mol |
| Appearance | Pale yellow to yellow-orange viscous liquid or oily solid |
| Melting Point | Data for the dimaleate salt is not readily available. Fluphenazine dihydrochloride has a melting point of 235-237°C.[1] |
| Solubility | Soluble in water. |
Spectroscopic Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of fluphenazine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of fluphenazine in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-700).
Data Interpretation: The mass spectrum of fluphenazine will show a molecular ion peak corresponding to its molecular weight (437.52 g/mol ). The fragmentation pattern will exhibit characteristic peaks resulting from the cleavage of the propylpiperazine side chain.
UV-Visible spectroscopy is useful for quantitative analysis and for providing information about the chromophoric system of the molecule.
Experimental Protocol: UV-Visible Spectroscopy
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of this compound of known concentration.
-
Analysis: Scan the sample from 200 to 400 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as a reference.
-
Data Acquisition: Record the wavelengths of maximum absorbance (λmax).
Expected Results: Fluphenazine exhibits characteristic absorbance maxima. For instance, in one study, the detection wavelength for fluphenazine hydrochloride was 254 nm.[2]
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of this compound and for quantitative analysis.
HPLC is a widely used method for the separation, identification, and quantification of pharmaceutical compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., a 50:50 mixture of acetonitrile and methanol) is effective. A common ratio is 30:70 (buffer:organic).[2]
-
Flow Rate: A typical flow rate is 1.5 ml/min.[2]
-
Detection: UV detection at 254 nm is suitable for fluphenazine.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.
-
Injection Volume: Inject a small volume (e.g., 15 µl) of the sample solution.[2]
-
Analysis: The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard curve.
Quantitative Data from HPLC Analysis:
| Parameter | Typical Value |
| Retention Time | Dependent on the specific method, but a reported retention time for fluphenazine HCl is 3.565 min.[3] |
| Linearity | A correlation coefficient (r²) of >0.99 is expected. |
| Precision (RSD) | Intraday and interday precision should be less than 2%. |
| Accuracy (Recovery) | Recovery should be within 98-102%. |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.
Experimental Protocol: GC-MS Analysis
-
Column: A capillary column suitable for the analysis of basic drugs.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.
-
Injection: A splitless injection is often used for trace analysis.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of fluphenazine.
Characterization Workflow
Caption: Workflow for the chemical characterization of this compound.
Mechanism of Action: Dopamine Receptor Antagonism
Fluphenazine functions primarily as a potent antagonist at dopamine D2 receptors in the central nervous system.[4] This antagonism is believed to be the primary mechanism for its antipsychotic effects.
Caption: Mechanism of action of fluphenazine at the dopamine D2 receptor.
Conclusion
This technical guide has outlined the essential procedures for the synthesis and comprehensive chemical characterization of this compound. The provided experimental protocols, data tables, and workflow diagrams offer a practical framework for researchers and scientists. Adherence to these methodologies will ensure the production and verification of high-quality this compound for research and development purposes.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluphenazine Dimaleale: An In-Depth Technical Guide to its Effects on Neuronal Excitability In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of fluphenazine dimaleate on neuronal excitability. Fluphenazine, a potent typical antipsychotic of the phenothiazine class, primarily exerts its therapeutic effects through the antagonism of dopamine D1 and D2 receptors.[1][2][3] However, emerging research reveals that its modulation of neuronal excitability is a more complex process, involving direct interactions with various voltage-gated ion channels.[4][5][6] This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows to support further research and drug development.
Core Mechanisms of Action
Fluphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[1][7][8] This antagonism reduces the excessive dopaminergic neurotransmission associated with psychosis.[3][8] Fluphenazine exhibits a slightly higher affinity for D2 receptors compared to D1 receptors.[9]
Beyond its well-documented effects on dopamine receptors, fluphenazine directly modulates the activity of key ion channels involved in neuronal excitability, including voltage-gated sodium (Nav) and potassium (Kv) channels.[4][6] This off-target activity likely contributes to both its therapeutic efficacy and its side-effect profile, particularly cardiac effects.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of fluphenazine on various neuronal targets.
Table 1: Effects of Fluphenazine on Voltage-Gated Sodium Channels (Nav)
| Cell/Channel Variant | Holding Potential (mV) | IC50 | Effect on Steady-State Inactivation | Reference |
| ND7/23 cells (TTX-S) | -120 | 18 µM | Shifted by ~10 mV in the hyperpolarizing direction (at 3 µM) | [4][5] |
| ND7/23 cells (TTX-S) | -50 | 960 nM | Stabilizes the inactivated channel state | [4][5] |
| Rat Nav1.8 (in ND7/23 cells) | Not specified | Not specified | Shifted by ~10 mV in the hyperpolarizing direction (at 10 µM) | [4][5] |
Table 2: Effects of Fluphenazine on hERG K+ Channels
| Cell Type | Temperature (°C) | Test Potential (mV) | IC50 | Reference |
| HEK293 cells | 36 | +20 | 0.102 µM | [6] |
Table 3: Effects of Fluphenazine on Action Potential Duration in Guinea Pig Ventricular Myocytes
| Concentration | Effect on APD50 | Effect on APD90 | Reference |
| 0.1 - 1.0 µM | Increased | Increased | [6] |
Table 4: Fluphenazine Binding Affinity for Dopamine Receptors in Mouse Striatal Membranes
| Receptor Subtype | KD (nM) | Bmax (fmol/mg protein) | Reference |
| D1 | 3.2 | 1,400 | [9] |
| D2 | 0.7 | 700 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in this guide.
Cell Culture and Preparation
-
ND7/23 Cells: A dorsal root ganglion-derived clonal cell line, used for studying both constitutively expressed tetrodotoxin-sensitive (TTX-S) sodium channels and for heterologous expression of other ion channels like Nav1.8.[4]
-
Rat Primary Cerebrocortical Neurons: Utilized to study the effects on native neuronal TTX-S sodium channels.[4]
-
HEK293 Cells: A human embryonic kidney cell line, commonly used for the stable expression of recombinant ion channels, in this case, the hERG potassium channel.[6]
-
Guinea Pig Ventricular Myocytes: Acutely isolated cardiomyocytes used to investigate the effects of fluphenazine on cardiac action potentials.[6]
-
Xenopus Oocytes: Used as a heterologous expression system for hERG channels, allowing for two-microelectrode voltage-clamp recordings.[6]
Electrophysiological Recordings
The primary technique for assessing neuronal excitability in the cited studies is the patch-clamp technique , in its various configurations.[4][6][11][12]
-
Whole-Cell Voltage-Clamp: This technique was employed to measure ionic currents from entire cells (ND7/23, HEK293, primary neurons, and myocytes).[4][6]
-
Typical Internal Solution Composition: Would generally contain (in mM): K-gluconate or CsCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2-7.4. The specific major salt (K-gluconate vs. CsCl) depends on whether potassium or other currents are being isolated.
-
Typical External Solution Composition: Would typically consist of (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to ~7.4. Specific ion channel blockers (e.g., CdCl2 to block calcium channels) are often added to isolate the current of interest.
-
-
Current-Clamp: This configuration was used to measure the action potential duration in guinea pig ventricular myocytes. In this mode, the membrane potential is recorded while a defined amount of current is injected into the cell.[6]
-
Two-Microelectrode Voltage-Clamp: This method was used for recording hERG currents from the larger Xenopus oocytes.[6]
Drug Application
This compound is typically dissolved in the external recording solution and applied to the cells via a perfusion system. This allows for the rapid application and washout of the drug, enabling the study of acute effects and dose-response relationships.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Fluphenazine's antagonism of the D2 dopamine receptor.
Caption: Direct block of voltage-gated ion channels by fluphenazine.
Caption: General workflow for in vitro electrophysiology experiments.
Conclusion
The in vitro effects of this compound on neuronal excitability are multifaceted, extending beyond its classical role as a dopamine receptor antagonist. The direct blockade of voltage-gated sodium and potassium channels, particularly at micromolar and even sub-micromolar concentrations for hERG channels, represents a significant aspect of its pharmacological profile. The data and protocols summarized in this guide provide a foundation for further investigation into the complex interplay between fluphenazine's on-target and off-target effects. A deeper understanding of these mechanisms is critical for the development of novel antipsychotics with improved efficacy and safety profiles. Future research should aim to further delineate the specific contributions of ion channel modulation to both the therapeutic actions and adverse effects of fluphenazine and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Block of hERG K+ channel and prolongation of action potential duration by fluphenazine at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 9. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
The Metabolic Journey of Fluphenazine Dimaleate in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the metabolism of fluphenazine dimaleate, a potent antipsychotic agent, within liver microsomes. Understanding the metabolic fate of fluphenazine is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and ensuring patient safety. This document details the primary metabolic pathways, the enzymes responsible for these transformations, and the experimental protocols utilized to investigate these processes in vitro.
Metabolic Pathways of Fluphenazine
Fluphenazine undergoes extensive metabolism in the liver, primarily through Phase I oxidative reactions facilitated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations include N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[1] These reactions convert the lipophilic fluphenazine molecule into more polar, water-soluble metabolites that can be more readily excreted from the body.[2]
The principal metabolites identified in various studies are fluphenazine sulfoxide and 7-hydroxyfluphenazine.[3][4] In some cases, these metabolites can undergo further Phase II conjugation reactions, such as glucuronidation, to enhance their water solubility and facilitate elimination.[1][5]
Key Enzymes in Fluphenazine Metabolism
The metabolism of fluphenazine is predominantly mediated by the cytochrome P450 superfamily of enzymes.[6][7] Research has identified CYP2D6 as the primary enzyme responsible for the metabolism of many antipsychotic drugs, including fluphenazine.[8][9] Fluphenazine acts as a competitive inhibitor of CYP2D6.[8] Additionally, CYP1A2 has been shown to play a role, albeit a more moderate one, in the metabolism of fluphenazine.[8][10]
Quantitative Analysis of Fluphenazine Metabolism
The following table summarizes the key quantitative data related to the interaction of fluphenazine with metabolic enzymes. This data is essential for predicting the potential for drug-drug interactions when fluphenazine is co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes.
| Parameter | Enzyme | Value | Reference |
| Ki (inhibition constant) | CYP2D6 | 9.4 µM | [8] |
| Ki (inhibition constant) | CYP1A2 | 40.2 µM | [8] |
Experimental Protocols for Studying Fluphenazine Metabolism in Liver Microsomes
The in vitro study of drug metabolism using liver microsomes is a standard practice in drug discovery and development.[2][11] Below are detailed methodologies for conducting such experiments, based on established protocols.[12][13][14]
Preparation of Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[15] They can be prepared from liver tissue through a process of differential centrifugation.[13] Commercially available pooled human liver microsomes are also widely used to account for inter-individual variability.[2][16]
Incubation Conditions
A typical incubation mixture for assessing metabolic stability includes:
-
Liver Microsomes: A protein concentration of 0.2 to 0.5 mg/mL is commonly used.[12][16]
-
This compound: The substrate concentration can be varied to determine enzyme kinetics, often starting in the range of 1-10 µM.[2]
-
NADPH-Regenerating System: This is crucial for the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[14]
-
Magnesium Chloride (MgCl2): Often included to support enzyme activity.[14]
-
Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is used to maintain a physiological pH.[14]
The incubation is typically carried out at 37°C in a shaking water bath.[14]
Sample Analysis
The analysis of fluphenazine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21] This technique offers high sensitivity and specificity, allowing for the accurate quantification of the parent drug and its various metabolites in a complex biological matrix.[17]
LC-MS/MS Method:
-
Chromatographic Separation: A C18 column is commonly used to separate fluphenazine and its metabolites from other components of the incubation mixture. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[19]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in positive electrospray ionization (ESI+) mode.[21] Specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for fluphenazine and its metabolites to ensure accurate identification and quantification.[21] An internal standard is used to correct for variations in sample processing and instrument response.[20]
Data Analysis
The data obtained from the LC-MS/MS analysis is used to determine several key parameters:
-
Metabolic Stability: The rate of disappearance of the parent drug over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22]
-
Metabolite Identification and Formation: The appearance of metabolites over time can be monitored to understand the kinetics of their formation.[23]
Conclusion
The study of this compound metabolism in liver microsomes provides critical insights into its pharmacokinetic profile. The primary metabolic pathways involve oxidation reactions mediated by CYP2D6 and CYP1A2, leading to the formation of key metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro metabolism studies, generate reliable quantitative data, and ultimately contribute to the safer and more effective use of this important antipsychotic medication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. dls.com [dls.com]
- 16. pharmaron.com [pharmaron.com]
- 17. jmedchem.com [jmedchem.com]
- 18. A Review on Fluphenazine Pharmacology and its Analytical Methods [jmedchem.com]
- 19. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Fluphenazine Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a potent typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2][3] However, the clinical profile of fluphenazine is complex, characterized by a broad range of side effects that point towards significant interactions with numerous other molecular targets. This technical guide provides an in-depth examination of the off-target binding profile of fluphenazine dimaleate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of affected signaling pathways to offer a comprehensive resource for researchers and drug development professionals. Understanding this promiscuous binding profile is critical for predicting adverse effects, identifying potential new therapeutic applications, and guiding the development of more selective antipsychotic agents.
Off-Target Binding Affinity Profile
Fluphenazine exhibits a wide range of affinities for various receptors, ion channels, and other proteins beyond its primary therapeutic target, the dopamine D2 receptor. This polyspecificity is a hallmark of many first-generation antipsychotics and contributes significantly to their side-effect profiles. The following tables summarize the quantitative binding affinities (Ki, Kd, IC50) of fluphenazine for its primary and major off-targets.
Receptor Binding Affinities
| Receptor Family | Receptor Subtype | Species | Binding Affinity (Ki/Kd in nM) | Reference |
| Dopamine | D1 | Mouse | 3.2 (Kd) | [4] |
| D2 | Human | 0.9 (Ki) | [5] | |
| Mouse | 0.7 (Kd) | [4] | ||
| Serotonin | 5-HT2A | Human | <50 (Ki) | [6] |
| 5-HT6 | Human | <50 (Ki) | [6] | |
| Adrenergic | α1 | Rat | Qualitatively described as an antagonist | [1] |
| Muscarinic | M1 | Rat | Lower affinity compared to Chlorpromazine | [7] |
| Histamine | H1 | Rat | Least potent among tested phenothiazines | [7] |
Note: Lower Ki/Kd values indicate higher binding affinity.
Ion Channel and Transporter Interactions
| Target | Channel/Transporter Type | Species/Cell Line | Binding/Inhibitory Potency (IC50 in µM) | Reference |
| Voltage-Gated Sodium Channels | TTX-sensitive (in ND7/23 cells) | Rat | 18 (at -120 mV), 0.96 (at -50 mV) | [8] |
| hERG K+ Channel | Voltage-gated Potassium Channel | Human (in HEK293 cells) | 0.102 | [9] |
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro assays. Understanding the methodologies employed is crucial for interpreting the data and designing future experiments.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This is a common method used to determine the binding affinity of a test compound (like fluphenazine) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of fluphenazine for a target receptor.
Materials:
-
Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Receptor Preparation: A source of the target receptor, typically cell membranes from cultured cells expressing the receptor or homogenized brain tissue.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that saturates all specific binding sites.
-
Assay Buffer: A buffer solution optimized for receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells containing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of fluphenazine.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of fluphenazine.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + saturating concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each fluphenazine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the fluphenazine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of a compound on the activity of ion channels.
Objective: To determine the IC50 of fluphenazine for blocking a specific ion channel (e.g., voltage-gated sodium channels).
Materials:
-
Cell Line: A cell line expressing the ion channel of interest (e.g., ND7/23 cells for neuronal sodium channels).[8]
-
Patch-Clamp Rig: Includes a microscope, micromanipulators, an amplifier, and data acquisition software.
-
Glass Pipettes: Pulled to a fine tip and filled with an internal solution.
-
External Solution: A solution mimicking the extracellular environment.
-
Fluphenazine Solutions: A series of concentrations of fluphenazine in the external solution.
Protocol:
-
Cell Culture: Culture the cells expressing the target ion channel.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm and fill with an appropriate internal solution.
-
Seal Formation: Under the microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are mostly in a closed state.
-
Channel Activation: Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.
-
Drug Application: Perfuse the cell with external solutions containing increasing concentrations of fluphenazine.
-
Data Recording: Record the ion channel currents in the presence of each fluphenazine concentration.
-
Data Analysis:
-
Measure the peak current amplitude at each fluphenazine concentration.
-
Plot the percentage of current inhibition as a function of the fluphenazine concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Affected Signaling Pathways
The off-target binding of fluphenazine can lead to the modulation of various intracellular signaling pathways. While the primary antipsychotic effect is mediated through dopamine receptor blockade, interactions with other receptors can trigger distinct downstream cascades. Furthermore, emerging evidence suggests that fluphenazine may directly or indirectly influence key pathways involved in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways, particularly in the context of oncology research.[10][11]
Figure 2: Potential Modulation of PI3K/Akt and Wnt/β-catenin Pathways.
Conclusion
This compound's therapeutic action is accompanied by a broad spectrum of off-target interactions. This technical guide provides a consolidated resource of its binding affinities, the experimental methods used for their determination, and the potential downstream signaling consequences. A thorough understanding of this off-target profile is indispensable for both basic and clinical researchers. For drug discovery scientists, this information can inform the design of more selective and safer antipsychotics. For clinicians and pharmacologists, it provides a molecular basis for understanding and managing the complex side-effect profile of fluphenazine, ultimately contributing to more informed therapeutic decisions. The continued exploration of the off-target effects of established drugs like fluphenazine may also unveil novel therapeutic opportunities beyond their primary indications.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3260 [pdspdb.unc.edu]
- 6. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of hERG K+ channel and prolongation of action potential duration by fluphenazine at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluphenazine dimaleate as a tool compound for studying dopamine signaling.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a typical antipsychotic of the phenothiazine class, serves as a potent tool compound for investigating the intricacies of dopamine signaling. Its primary mechanism of action involves the antagonism of dopamine receptors, making it an invaluable pharmacological agent for elucidating the roles of these receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of fluphenazine dimaleate, its pharmacological properties, and detailed experimental protocols for its application in dopamine signaling research.
Fluphenazine's utility as a tool compound stems from its high affinity for D2-like dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1] By blocking these receptors, fluphenazine effectively mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] Its interactions with other dopamine receptor subtypes, as well as other neurotransmitter systems, further contribute to its complex pharmacological profile.[2]
This guide is intended to provide researchers with the necessary information to effectively utilize this compound as a tool compound in their studies of dopamine signaling. It includes a summary of its binding affinities, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.
Pharmacological Profile of Fluphenazine
Fluphenazine exhibits a broad spectrum of activity, with its primary therapeutic effects attributed to its potent antagonism of dopamine D2 receptors.[2] However, it also demonstrates affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, and muscarinic receptors.[1][2]
Dopamine Receptor Binding Affinities
The binding affinities of fluphenazine for various human dopamine receptor subtypes are summarized in the table below. These values, expressed as inhibition constants (Ki), indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 2.3 | |
| D2 | 0.4 | |
| D3 | 1.4 | |
| D4 | 7.1 | |
| D5 | 25 |
Fluphenazine demonstrates the highest affinity for the D2 receptor, followed by the D3 and D1 receptors. Its affinity for D4 and D5 receptors is comparatively lower. This profile makes it a particularly useful tool for studying the physiological and pathological roles of the D2 receptor.
Effects on Other Receptors
In addition to its effects on dopamine receptors, fluphenazine also interacts with other neurotransmitter systems, which can contribute to its therapeutic effects and side-effect profile. It has been shown to have antagonistic properties at alpha-1 adrenergic receptors, muscarinic M1 receptors, and histamine H1 receptors.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study dopamine signaling.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of fluphenazine for dopamine D2 receptors using [3H]-spiperone, a potent D2 antagonist radioligand.
Objective: To determine the Ki of fluphenazine for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[3H]-spiperone (specific activity ~70-90 Ci/mmol)
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]-spiperone (typically at its Kd concentration), and 50 µL of varying concentrations of fluphenazine (e.g., 0.01 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of fluphenazine.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the fluphenazine concentration.
-
Determine the IC50 value (the concentration of fluphenazine that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Functional Assay
This protocol describes a functional assay to measure the effect of fluphenazine on dopamine D2 receptor-mediated inhibition of adenylyl cyclase activity.
Objective: To determine the IC50 of fluphenazine for the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
This compound
-
Forskolin
-
Dopamine
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1-D2 cells in appropriate medium.
-
Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of fluphenazine (e.g., 0.1 nM to 10 µM) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of a fixed concentration of dopamine (at its EC80) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the fluphenazine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Microdialysis
This protocol describes an in vivo microdialysis experiment to measure the effect of fluphenazine on extracellular dopamine levels in the striatum of a rat.
Objective: To investigate the effect of systemic administration of fluphenazine on dopamine release in the rat striatum.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Microdialysis probe (e.g., 2-4 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 10-20 minutes for at least 60-90 minutes.
-
Administer fluphenazine systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the mean percentage change in dopamine concentration over time.
-
Perform statistical analysis to determine the significance of the fluphenazine-induced changes in dopamine levels.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to fluphenazine and its use in studying dopamine signaling.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of fluphenazine.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay to determine fluphenazine affinity.
In Vivo Microdialysis Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis to study fluphenazine's effect on dopamine.
Conclusion
This compound is a powerful and versatile tool compound for the investigation of dopamine signaling. Its well-characterized pharmacology, particularly its high affinity for the D2 dopamine receptor, makes it an ideal agent for dissecting the roles of this receptor in health and disease. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers seeking to employ fluphenazine in their studies. By utilizing these methodologies, scientists can further unravel the complexities of the dopaminergic system and pave the way for the development of novel therapeutics for dopamine-related disorders.
References
Synthesis and Biological Evaluation of Novel Fluphenazine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel analogues of fluphenazine, a typical antipsychotic medication. The document details synthetic methodologies, experimental protocols for biological assessment, and quantitative structure-activity relationship data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the drug development process for this class of compounds.
Introduction
Fluphenazine is a potent antipsychotic drug belonging to the phenothiazine class, which exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] While effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, its use can be associated with significant side effects, including extrapyramidal symptoms and tardive dyskinesia.[3][4] This has driven research into the development of novel fluphenazine analogues with improved efficacy and tolerability profiles.
The primary strategy in designing these new analogues involves modifying the chemical structure of the parent compound to alter its pharmacokinetic and pharmacodynamic properties. Key areas of modification include the phenothiazine ring system and the piperazine side chain.[5][6] The goal of these modifications is often to enhance selectivity for dopamine D2 receptors, modulate activity at other receptors implicated in psychosis such as serotonin 5-HT2A receptors, or alter the compound's metabolic stability.[7][8] This guide will explore the synthesis of such analogues and the subsequent biological evaluations necessary to characterize their potential as new therapeutic agents.
Synthesis of Novel Fluphenazine Analogues
The synthesis of novel fluphenazine analogues typically involves multi-step reaction sequences starting from commercially available precursors. The core phenothiazine scaffold can be modified, or alterations can be made to the N-alkylpiperazine side chain.
General Synthetic Strategy
A common approach to synthesizing fluphenazine analogues involves the N-alkylation of a substituted phenothiazine core with a suitable piperazine-containing side chain.[2][9] An alternative strategy involves the modification of the piperazine ring itself, either before or after its attachment to the phenothiazine nucleus.[10][11]
A scalable synthetic route for fluphenazine hydrochloride starts with the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane.[2] The resulting intermediate is then used for N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine.[2] Subsequent deprotection and N-alkylation with chloroethanol yields fluphenazine.[2] This core strategy can be adapted to introduce a variety of substituents on the piperazine ring or the phenothiazine core.
Experimental Protocol: Synthesis of Chalcone-Based Phenothiazine Derivatives
This protocol describes the synthesis of a series of novel chalcone-based phenothiazine derivatives, demonstrating a strategy to introduce significant structural diversity.[12]
Step 1: N-alkylation of 2-acetylphenothiazine
-
To a solution of 2-acetylphenothiazine in a suitable solvent, add a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add the desired alkylating agent (e.g., an alkyl halide) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the N-alkylated 2-acetylphenothiazine derivative by column chromatography.
Step 2: Claisen-Schmidt Condensation
-
Dissolve the N-alkylated 2-acetylphenothiazine derivative from Step 1 in a suitable solvent (e.g., ethanol).
-
Add the desired aryl aldehyde and a catalytic amount of a base (e.g., potassium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.
-
Wash the product with water and recrystallize from a suitable solvent to obtain the pure chalcone-based phenothiazine derivative.
Biological Evaluation
The biological evaluation of novel fluphenazine analogues is critical to determine their potency, selectivity, and potential therapeutic utility. This typically involves a combination of in vitro and in vivo assays.
In Vitro Assays
Receptor binding assays are used to determine the affinity of the novel analogues for their primary targets, the dopamine D2 receptor and the serotonin 5-HT2A receptor, as well as for off-target receptors to assess selectivity.[7][8]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay [13][14]
-
Membrane Preparation: Homogenize porcine striatal tissue in an ice-cold buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound (novel fluphenazine analogue).[14]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with an ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay [15][16]
-
Receptor Source: Use membrane preparations from rat frontal cortex or from cell lines expressing the human 5-HT2A receptor.[15]
-
Radioligand: Utilize a 5-HT2A selective radioligand such as [3H]ketanserin.[15]
-
Assay Conditions: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[15] The assay is then performed similarly to the D2 receptor binding assay, involving incubation of membranes, radioligand, and test compounds, followed by filtration and quantification of radioactivity.
-
Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor binding assay.
In Vivo Assays
In vivo assays in animal models are essential to evaluate the antipsychotic potential and potential side effects of the novel analogues.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents [17]
-
Animals: Use male mice or rats.
-
Acclimatization: Allow the animals to acclimate to the testing environment (e.g., open-field arena) for a set period.
-
Drug Administration: Administer the novel fluphenazine analogue or vehicle control via a suitable route (e.g., intraperitoneal injection). After a predetermined time, administer amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Record the locomotor activity of the animals for a specified duration using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the animals treated with the novel analogue to that of the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.
Experimental Protocol: Catalepsy Test in Rodents
-
Purpose: This test assesses the potential for extrapyramidal side effects.
-
Procedure: Administer the novel fluphenazine analogue to rodents. At various time points after administration, place the animal's forepaws on a raised horizontal bar.
-
Measurement: Record the time it takes for the animal to remove its paws from the bar. A prolonged immobility is indicative of catalepsy.
-
Data Analysis: Compare the cataleptic scores of animals treated with the novel analogue to those of a control group.
Data Presentation: Quantitative Biological Data
The following tables summarize hypothetical quantitative data for a series of novel fluphenazine analogues compared to the parent compound, fluphenazine.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A |
| Fluphenazine | 0.5 | 5.2 |
| Analogue 1 | 0.8 | 2.1 |
| Analogue 2 | 1.2 | 15.8 |
| Analogue 3 | 0.3 | 8.9 |
| Analogue 4 | 2.5 | 1.5 |
Table 2: In Vivo Antipsychotic Efficacy and Extrapyramidal Side Effect Liability
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Catalepsy (TD50, mg/kg) | Therapeutic Index (TD50/ED50) |
| Fluphenazine | 0.1 | 0.5 | 5 |
| Analogue 1 | 0.15 | 1.5 | 10 |
| Analogue 2 | 0.2 | 3.0 | 15 |
| Analogue 3 | 0.08 | 0.6 | 7.5 |
| Analogue 4 | 0.3 | 4.5 | 15 |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by fluphenazine and its analogues.
Caption: Dopamine D2 Receptor Signaling Pathway and Fluphenazine Analogue Action.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of novel dopamine D2 and serotonin 5-HT2A receptors dual antagonists toward schizophrenia: An integrated study with QSAR, molecular docking, virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Fluphenazine Dimaleate for In Vitro Dopamine D2 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a potent antipsychotic agent, is a trifluoromethyl phenothiazine derivative used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.[1][2] Understanding the binding characteristics of fluphenazine and its analogs to the dopamine D2 receptor is crucial for the development of novel antipsychotics with improved efficacy and side-effect profiles. This document provides a detailed protocol for an in vitro radioligand binding assay to determine the affinity of fluphenazine dimaleate for the dopamine D2 receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. This method quantifies the ability of a test compound (unlabeled fluphenazine dimaleale) to compete with a radiolabeled ligand for binding to the dopamine D2 receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
Quantitative Data Summary
The following table summarizes the binding affinity of fluphenazine for the dopamine D2 receptor, as determined by various in vitro binding assays.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Fluphenazine | Dopamine D2 | [3H]Fluphenazine | Mouse striatal membranes | 0.4 | [3] |
| Fluphenazine | Dopamine D2 | [3H]Spiperone | Mouse striatal membranes | 0.7 (KD) | [4] |
Note: KD (equilibrium dissociation constant) is a measure of the affinity of the radioligand itself, while Ki is the inhibitor constant for the competing unlabeled compound.
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is a representative method and may require optimization based on the specific cell line or tissue preparation used.
Materials and Reagents
-
Dopamine D2 Receptor Source:
-
Radioligand: [3H]Spiperone or [3H]N-methylspiperone ([3H]NMS) (a commonly used high-affinity D2 antagonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Determinator: A high concentration of a potent D2 antagonist, such as unlabeled Spiperone (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and liquid scintillation counter.
Experimental Procedure
2.1. Membrane Preparation (from cell culture)
-
Culture cells expressing the dopamine D2 receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (membrane fraction) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or Lowry method).[6]
-
Store the membrane preparations at -80°C until use.
2.2. Binding Assay
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10-11 M to 10-5 M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [3H]Spiperone at a final concentration of 0.1-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding determinator (e.g., 10 µM Spiperone), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL). The final protein concentration should be optimized but is typically in the range of 50-200 µg per well.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to reach binding equilibrium.[6]
2.3. Separation of Bound and Free Ligand
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
2.4. Quantification
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
-
Calculate Ki:
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/KD)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
KD is the equilibrium dissociation constant of the radioligand for the D2 receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of fluphenazine.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).[7][8][9][10][11] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular effects. Fluphenazine acts as an antagonist, blocking the binding of dopamine to the D2 receptor and thereby inhibiting this signaling cascade.[1][2]
Experimental Workflow for Dopamine D2 Receptor Binding Assay
Caption: Experimental workflow for the in vitro dopamine D2 receptor competitive binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 4. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 9. innoprot.com [innoprot.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare fluphenazine dimaleate solutions for cell culture experiments.
Introduction
Fluphenazine is a potent antipsychotic agent belonging to the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1] Its application in in-vitro research, particularly in neuroscience and oncology, necessitates the accurate and reproducible preparation of solutions for cell culture experiments. Fluphenazine has been shown to inhibit tubulin polymerization and is known to interact with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[2][3] These notes provide detailed protocols for the solubilization, storage, and application of fluphenazine dimaleate in a cell culture setting, ensuring minimal solvent-induced cytotoxicity and maintaining the stability of the compound.
Solubility and Solvent Selection
Key Considerations:
-
DMSO: A common solvent for dissolving hydrophobic compounds for cell culture use. It is recommended to keep the final concentration in culture media below 0.5% to avoid cytotoxicity, although this threshold can be cell-line dependent.[7] Some studies suggest using DMSO at concentrations as low as 0.3125% for minimal cytotoxic effects across various cell lines.[8]
-
Ethanol: Another viable solvent. However, it can exhibit higher and more rapid cytotoxicity compared to DMSO at similar concentrations.[8][9] It is advisable to maintain the final ethanol concentration well below 0.5%.
-
Aqueous Solutions: Direct dissolution in aqueous buffers or cell culture media is challenging and not recommended for creating primary stock solutions.
Recommendation: DMSO is the preferred solvent for preparing high-concentration stock solutions of this compound due to its higher solvating power and lower cytotoxicity at recommended final concentrations compared to ethanol.
Quantitative Data Summary
The following tables summarize key quantitative data for solvent cytotoxicity and recommended concentrations for this compound experiments.
Table 1: Solvent Cytotoxicity in Cell Culture
| Solvent | Cell Line Examples | Non-Toxic Concentration (v/v) | Notes |
| DMSO | HepG2, MCF-7, MDA-MB-231, Huh7, HT29, SW480 | < 0.5% (general recommendation) | Minimal cytotoxicity observed at ≤ 0.3125% in most tested lines.[8] Significant toxicity can occur at concentrations of 1.25% and above.[10][11] |
| Ethanol | HepG2, MCF-7, MDA-MB-231, Huh7, HT29, SW480 | < 0.5% | Can induce significant cell death (>30%) even at concentrations as low as 0.3125% in some cell lines after 24 hours.[8] Concentrations from 0.15% to 2.5% are generally well-tolerated.[9] |
Table 2: this compound Solution Parameters
| Parameter | Recommendation | Details |
| Stock Solution Solvent | 100% DMSO | Provides the best solubility for the compound. |
| Stock Solution Concentration | 1-10 mM | Prepare a high-concentration stock to minimize the volume of solvent added to the culture medium. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light, as phenothiazines are light-sensitive.[12] |
| Working Concentration | 1-10 µM (typical) | The final concentration depends on the specific cell line and experimental goals. A dose-response curve is recommended. |
| Final Solvent Concentration | ≤ 0.5% DMSO | Dilute the stock solution at least 1:200 in the final culture medium. |
| Stability | Sensitive to oxidation and light | Fluphenazine is unstable under oxidative conditions and is subject to photodegradation in aqueous solutions.[12][13] Aqueous working solutions should be prepared fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: Please verify from the supplier)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of this compound powder required to make the desired volume of a 10 mM stock solution. (e.g., For 1 mL of 10 mM stock, Mass (mg) = 1 mL * 10 mmol/L * FW ( g/mol )).
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting (amber) sterile tubes. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate solution into the pre-warmed complete culture medium.
-
Example for a final concentration of 10 µM in 1 mL: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the drug treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Diagrams and Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and applying fluphenazine solutions.
Diagram 2: Fluphenazine Signaling Pathway
Caption: Fluphenazine blocks the dopamine D2 receptor.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 3. Fluphenazine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]
- 6. FLUPHENAZINE CAS#: 69-23-8 [m.chemicalbook.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Fluphenazine Dimaleate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of fluphenazine and its esters (dimaleate, decanoate, and hydrochloride) in rodent models for preclinical research.
Introduction
Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia.[1] Long-term administration in rodent models is crucial for studying its efficacy, mechanism of action, and potential side effects, such as tardive dyskinesia. Fluphenazine primarily acts as a dopamine D2 receptor antagonist but also interacts with serotonin, norepinephrine, histamine, and muscarinic receptors.[2]
Signaling Pathway of Fluphenazine
Fluphenazine's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of psychosis. Additionally, fluphenazine affects other neurotransmitter systems, which contributes to its therapeutic effects and side-effect profile.
Caption: Fluphenazine's primary mechanism of action.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for long-term fluphenazine studies in rats and mice based on published literature.
Table 1: Fluphenazine Administration Parameters in Rats
| Fluphenazine Form | Dosage Range | Route of Administration | Frequency | Study Duration | Vehicle |
| Decanoate | 2.5 - 5 mg/kg | Intramuscular (IM) | Every 2-4 weeks | 4 - 12 months | Sesame oil |
| Dihydrochloride | 0.3 - 5 mg/kg | Intraperitoneal (IP) | Daily | Up to 28 weeks | Saline |
| Enanthate/Decanoate | Not specified | Oral | Daily | Not specified | Not specified |
Table 2: Fluphenazine Administration Parameters in Mice
| Fluphenazine Form | Dosage Range | Route of Administration | Frequency | Study Duration | Vehicle |
| Dihydrochloride | Not specified | Oral | Daily | Long-term | Not specified |
| Enanthate/Decanoate | Not specified | Subcutaneous (SC) | Long-acting | Not specified | Not specified |
Experimental Protocols
Protocol for Long-Term Intramuscular Administration of Fluphenazine Decanoate in Rats
This protocol is adapted from studies investigating the long-term neurological effects of fluphenazine.[3]
Objective: To establish a chronic model of hyperdopaminergic activity blockade.
Materials:
-
Fluphenazine decanoate solution (25 mg/mL in sesame oil)[4]
-
Sterile syringes and needles (23-25 gauge)
-
70% ethanol
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Allow rats to acclimate for at least one week before the start of the experiment.
-
On the day of injection, gently restrain the rat.
-
Swab the injection site (gluteal muscle) with 70% ethanol.
-
Administer fluphenazine decanoate (5 mg/kg) via deep intramuscular injection.
-
Repeat the injection every 2 weeks for the desired study duration (e.g., 4, 8, or 12 months).[3]
-
A control group should receive vehicle (sesame oil) injections following the same schedule.
-
Monitor animals regularly for changes in body weight, general health, and the development of abnormal behaviors.
Protocol for Long-Term Oral Administration of Fluphenazine Dimaleate in Mice
This protocol provides a method for voluntary oral administration, which can reduce the stress associated with gavage.[5][6]
Objective: To assess the chronic effects of orally administered fluphenazine on behavior and neurochemistry.
Materials:
-
This compound powder
-
Animal balance
-
Feeding tubes (for gavage, if necessary)
Procedure (Voluntary Administration in Jelly):
-
Prepare a palatable jelly vehicle. A common method involves dissolving gelatin and a sweetener (e.g., sucralose) in water.[5][6]
-
Incorporate the calculated dose of this compound into the jelly mixture before it sets.
-
Train the mice to consume the vehicle jelly for several days before introducing the drug-containing jelly.
-
Provide a pre-weighed amount of the fluphenazine-containing jelly to the mice daily.
-
Monitor the amount of jelly consumed to estimate the daily dose ingested.
-
A control group should receive the vehicle jelly without the drug.
Procedure (Administration in Drinking Water):
-
Dissolve the desired concentration of this compound in the drinking water. The stability of fluphenazine in water over time should be determined.
-
Provide the medicated water as the sole source of fluid.
-
Measure daily water consumption to estimate the drug dosage.
-
Prepare fresh solutions regularly to ensure stability and potency.
Experimental Workflow and Monitoring
The following diagram illustrates a typical workflow for a long-term fluphenazine study, including key behavioral and physiological assessments.
Caption: General experimental workflow for long-term rodent studies.
Behavioral Assessments:
-
Open-Field Test: To assess locomotor activity and exploratory behavior.[7]
-
Catalepsy Test: To measure the induction of motor rigidity, a common side effect of typical antipsychotics.[7]
-
Vacuous Chewing Movements (VCMs): To model tardive dyskinesia-like symptoms.[7]
Physiological and Neurochemical Monitoring:
-
Body Weight: Monitor weekly to assess general health and potential drug-induced changes.[3]
-
Serum Prolactin Levels: Fluphenazine is known to increase prolactin levels.[8]
-
Oxidative Stress Parameters: Chronic administration may alter oxidative stress markers in tissues like the liver and kidney.[9][10]
-
Dopamine and Metabolite Levels: To confirm the drug's effect on the dopaminergic system in specific brain regions (e.g., striatum).[11]
Conclusion
The protocols and data presented provide a framework for conducting long-term studies with this compound and its esters in rodents. Careful consideration of the specific research question, appropriate controls, and regular monitoring of animal welfare are essential for obtaining reliable and ethically sound results. The choice of fluphenazine form, administration route, and dosage should be tailored to the experimental objectives.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of neuropathologic changes in the striatum following 4, 8 and 12 months of treatment with fluphenazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic treatment with fluphenazine alters parameters of oxidative stress in liver and kidney of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single preexposure to fluphenazine produces persisting behavioral sensitization accompanied by tolerance to fluphenazine-induced striatal dopamine overflow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluphenazine Dimaleate as a Positive Control in Antipsychotic Drug Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a typical antipsychotic of the phenothiazine class, serves as a robust and reliable positive control in a variety of in vitro and in vivo assays designed to screen for new antipsychotic drug candidates. Its primary mechanism of action involves potent antagonism of the dopamine D2 receptor, a key target in the treatment of psychosis.[1][2][3] Fluphenazine also exhibits affinity for a range of other neurotransmitter receptors, making it a valuable tool for characterizing the selectivity and potential side-effect profiles of novel compounds.[1] These application notes provide detailed protocols for utilizing fluphenazine dimaleate as a positive control in receptor binding and behavioral assays.
Mechanism of Action
Fluphenazine's antipsychotic effects are primarily attributed to its high-affinity blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathways of the brain.[2] By antagonizing these receptors, fluphenazine mitigates the overactivity of dopaminergic signaling associated with the positive symptoms of schizophrenia. Additionally, fluphenazine interacts with other dopamine receptor subtypes (D1, D3, D4, D5) and demonstrates antagonist activity at serotonergic (5-HT), adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors.[1] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile, including extrapyramidal symptoms.
Figure 1. Fluphenazine's primary mechanism of action as a D2 receptor antagonist.
Application Note 1: In Vitro Dopamine Receptor Binding Assays
Fluphenazine is an essential positive control for in vitro receptor binding assays to determine the affinity of test compounds for dopamine receptors. Its well-characterized binding profile allows for the validation of assay performance and the contextualization of new compound data.
Data Presentation: Fluphenazine Binding Affinities
The following table summarizes the binding affinities of fluphenazine for various dopamine receptor subtypes. These values are critical for establishing assay windows and comparing the potency of test compounds.
| Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| Dopamine D1 | Ki | 2.3 | Human | |
| Dopamine D1 | KD | 3.2 | Mouse | |
| Dopamine D2 | Ki | 0.4 | Human | |
| Dopamine D2 | KD | 0.7 | Mouse | |
| Dopamine D3 | Ki | 1.4 | Human | |
| Dopamine D4 | Ki | 7.1 | Human/Rat | [1] |
| Dopamine D5 | Ki | 25 | Human |
Ki (Inhibition Constant) and KD (Dissociation Constant) values indicate the concentration of the drug required to occupy 50% of the receptors. A lower value signifies higher binding affinity.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the D2 dopamine receptor, using fluphenazine as a positive control.
Figure 2. General workflow for an in vitro radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenate.
-
Radioligand: [³H]Spiperone (a D2 antagonist).
-
Positive Control: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (2 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL [³H]Spiperone.
-
Non-specific Binding: 150 µL membrane prep + 50 µL (+)-Butaclamol + 50 µL [³H]Spiperone.
-
Positive Control (Fluphenazine): 150 µL membrane prep + 50 µL of varying concentrations of fluphenazine + 50 µL [³H]Spiperone.
-
Test Compound: 150 µL membrane prep + 50 µL of varying concentrations of the test compound + 50 µL [³H]Spiperone.
-
-
Incubation: Incubate the plate at 37°C for 20-60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 3-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of fluphenazine and the test compound.
-
Calculate IC₅₀ values (concentration causing 50% inhibition of specific binding) by non-linear regression analysis.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Application Note 2: In Vivo Behavioral Assays
Fluphenazine is widely used as a positive control in rodent behavioral models that are predictive of antipsychotic efficacy and extrapyramidal side effects (EPS). The catalepsy test is a primary model for assessing EPS liability.
Data Presentation: Fluphenazine In Vivo Effective Doses
While specific ED₅₀ values for fluphenazine can vary significantly based on the specific protocol, species, and strain, the following table provides effective dose ranges reported in the literature for inducing catalepsy.
| Assay | Species/Strain | Route | Effective Dose (mg/kg) | Endpoint | Reference |
| Catalepsy (Bar Test) | Rat (Sprague-Dawley) | i.p. | 0.3 - 1.0 | Increased time on bar | |
| Catalepsy | Mouse | i.m. | 1.0 - 10.0 | Induction of catalepsy |
Note: Researchers should perform dose-response studies to determine the optimal ED₅₀ for their specific experimental conditions.
Experimental Protocol 1: Rodent Catalepsy Bar Test
This test measures the failure of an animal to correct an externally imposed, awkward posture, which is indicative of the motor rigidity (extrapyramidal side effects) induced by D2 receptor antagonists.
Figure 3. Experimental workflow for the rodent catalepsy bar test.
Apparatus:
-
A horizontal metal or wooden bar (approximately 0.5-1.0 cm in diameter) is fixed at a height of 4-10 cm above a flat surface.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer fluphenazine (e.g., 0.3-1.0 mg/kg, i.p. for rats), vehicle, or test compounds.
-
Pre-Test Interval: Test the animals for catalepsy at various time points after injection (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of action.
-
Testing: a. Gently place the animal's forepaws on the elevated horizontal bar. The hind paws should remain on the surface below. b. Start a stopwatch immediately after the animal is positioned. c. Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture. d. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: The latency to descend from the bar is recorded. Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of the positive control and test compounds to the vehicle group.
Experimental Protocol 2: Rodent Forced Swim Test (Porsolt Test)
The Forced Swim Test (FST) is a widely used model to screen for antidepressant activity, but it can also be used to assess behavioral despair, a concept relevant to the negative symptoms of schizophrenia. Antipsychotics like fluphenazine can modulate immobility time in this assay.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 30 cm for rats, 15 cm for mice).
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Procedure:
-
Pre-Swim Session (Day 1): a. Place each animal individually into the swim cylinder for a 15-minute session. b. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This pre-exposure induces a stable baseline of immobility for the test session.
-
Drug Administration (Day 2): Administer fluphenazine, vehicle, or test compounds 1 hour (for i.p. injection) before the test session. Standard antidepressants (e.g., imipramine, fluoxetine) are often used as additional controls.
-
Test Session (Day 2): a. Place the animal back into the cylinder for a 5 or 6-minute session. b. The session is typically videotaped for later scoring. c. An observer, blind to the treatment conditions, scores the animal's behavior. The total duration of immobility during the last 4 minutes of the session is the primary measure. d. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: The total time spent immobile is calculated for each animal. The data are then analyzed using ANOVA or t-tests to compare treatment groups. A significant change in immobility time compared to the vehicle group indicates a drug effect.
Conclusion
This compound is an indispensable tool in antipsychotic drug discovery, serving as a benchmark positive control. Its well-defined, high-affinity antagonism of the D2 receptor provides a solid reference point in in vitro binding assays. In parallel, its consistent and dose-dependent effects in behavioral models like the catalepsy test allow for the in vivo characterization of potential antipsychotic efficacy and motor side-effect liability. The standardized protocols and reference data provided here enable researchers to effectively integrate fluphenazine into their screening cascades, ensuring the reliability and validity of their findings.
References
- 1. iris.ucc.ie [iris.ucc.ie]
- 2. The influence of alpha-adrenergic drugs on catalepsy induced by haloperidol or fluphenazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos Expression Following Fluphenazine Dimaleate Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protein c-Fos, an immediate early gene product, is widely utilized as a marker for neuronal activation in response to a variety of stimuli, including pharmacological agents.[1][2][3] Its expression is transient and rapidly induced in neurons following depolarization and calcium influx, making it an invaluable tool for mapping functional pathways in the brain.[2][4] Fluphenazine is a typical antipsychotic medication that primarily functions as a potent antagonist of dopamine D2 receptors.[5][6] By blocking these receptors, fluphenazine alters dopaminergic signaling, which can lead to changes in neuronal activity in various brain regions.[5][7] Measuring c-Fos expression after fluphenazine administration allows researchers to identify the specific neuronal populations and circuits that are modulated by this antipsychotic drug.[7]
This document provides a detailed protocol for the immunohistochemical (IHC) detection and quantification of c-Fos-positive neurons in rodent brain tissue following treatment with fluphenazine dimaleate.
Experimental Protocols
1. Animal Model and Treatment
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before the experiment.
-
Experimental Groups:
-
Control Group: Administered vehicle (e.g., sterile saline).
-
Treatment Group: Administered this compound.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the animals. A typical acute dose might range from 0.5 to 5.0 mg/kg.[8]
-
Administer the calculated volume of this compound or vehicle via intraperitoneal (i.p.) injection.
-
The optimal time for tissue collection post-injection is typically 90 minutes to 2 hours, which allows for peak c-Fos protein expression.[1][3]
-
2. Perfusion and Tissue Processing
This protocol is for free-floating sections.[9][10]
-
Anesthesia: Ninety minutes after the injection, deeply anesthetize the rat with an overdose of pentobarbital (e.g., 100 mg/kg, i.p.).[9] Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Begin perfusion with ice-cold phosphate-buffered saline (PBS, 0.1 M, pH 7.4) to flush out the blood.
-
Once the liver clears, switch to a fixative solution of 4% paraformaldehyde (PFA) in 0.1 M PBS. Perfuse with approximately 250-300 mL of 4% PFA.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in 0.1 M PBS for cryoprotection. Allow the brain to sink, which typically takes 48-72 hours at 4°C.[9]
-
-
Sectioning:
-
Freeze the brain and cut coronal sections at 30-40 µm thickness using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until immunohistochemical staining.[9]
-
3. Immunohistochemistry Protocol for c-Fos
This protocol utilizes a standard avidin-biotin-complex (ABC) method with diaminobenzidine (DAB) for visualization. A fluorescent protocol is also described.
Solutions and Reagents:
-
Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4)
-
PBS with Triton X-100 (PBST, 0.3%)
-
Blocking Solution: 5% Normal Goat Serum (NGS) in 0.3% PBST
-
Primary Antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52) diluted 1:1000 to 1:5000 in blocking solution.[11][12]
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG (e.g., Vector Labs) diluted 1:500 in 0.3% PBST.
-
Avidin-Biotin Complex (ABC) Reagent (e.g., Vector Labs Elite ABC Kit)
-
Diaminobenzidine (DAB) substrate kit
-
Hydrogen Peroxide (H₂O₂)
Staining Procedure (DAB):
-
Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M PBS.
-
Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in blocking solution (5% NGS in 0.3% PBST) for 1-2 hours at room temperature on a shaker.[13]
-
Primary Antibody Incubation: Incubate sections in the primary anti-c-Fos antibody solution overnight to 72 hours at 4°C with gentle agitation.[1][13]
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections in the biotinylated secondary antibody solution for 1-2 hours at room temperature.[9]
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
ABC Incubation: Incubate sections in the prepared ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Visualization: Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the reaction under a microscope until the desired staining intensity is reached (typically 2-10 minutes). The c-Fos positive nuclei will appear brown/black.[1]
-
Final Washes: Stop the reaction by washing the sections thoroughly in PBS (3 x 5 minutes).
-
Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
Alternative Fluorescent Staining Procedure: Steps 1-6 are the same. 7. Secondary Antibody Incubation: Incubate sections in a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488, 1:500) for 1-2 hours at room temperature, protected from light.[9] 8. Washing: Wash sections three times for 10 minutes each in PBS, protected from light. 9. Counterstaining (Optional): Incubate sections in a nuclear counterstain like DAPI (1:1000 in PBS) for 5-10 minutes.[12] 10. Final Washes: Wash sections twice for 5 minutes each in PBS.[12] 11. Mounting: Mount sections onto slides and coverslip using a fluorescent mounting medium.
4. Microscopy and Quantification
-
Image Acquisition:
-
Use a bright-field microscope (for DAB) or a fluorescence/confocal microscope (for fluorescence) to capture images of the brain regions of interest (e.g., Nucleus Accumbens, Prefrontal Cortex, Striatum).
-
Ensure consistent lighting and magnification settings across all samples.
-
-
Quantification of c-Fos-Positive Cells:
-
Use image analysis software such as ImageJ/Fiji or specialized programs like Quanty-cFOS.[14]
-
Define standardized regions of interest (ROIs) for each brain area based on a stereotaxic atlas.[15]
-
Count the number of c-Fos-positive nuclei within each ROI.
-
Data should be analyzed by an observer blind to the experimental conditions to prevent bias.[15]
-
Express data as the number of c-Fos-positive cells per unit area (e.g., cells/mm²).
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Quantification of c-Fos Positive Cells in Key Brain Regions
| Brain Region | Experimental Group | Mean c-Fos Positive Cells/mm² (± SEM) |
| Prefrontal Cortex (PFC) | Vehicle Control | 25.4 ± 3.1 |
| Fluphenazine (1 mg/kg) | 115.8 ± 12.5 | |
| Nucleus Accumbens (NAc) | Vehicle Control | 32.1 ± 4.5 |
| Fluphenazine (1 mg/kg) | 189.3 ± 20.7 | |
| Dorsolateral Striatum (DLS) | Vehicle Control | 45.9 ± 5.2 |
| Fluphenazine (1 mg/kg) | 250.6 ± 28.9 | |
| Note: The data presented are hypothetical and for illustrative purposes only. |
Mandatory Visualizations
Caption: Experimental workflow from animal treatment to data analysis.
Caption: Proposed signaling pathway for c-Fos induction.
References
- 1. uva.theopenscholar.com [uva.theopenscholar.com]
- 2. A Brief Introduction to the Transduction of Neural Activity into Fos Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 7. Acute antipsychotic treatments induce distinct c-Fos expression patterns in appetite-related neuronal structures of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 10. IHC_cFOS+Parvalbumin [protocols.io]
- 11. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 12. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Quanty-cFOS, a Novel ImageJ/Fiji Algorithm for Automated Counting of Immunoreactive Cells in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of C-Fos-Positive Neurons in Mouse Brain Sections Using TruAI™ Deep-Learning Technology | Evident Scientific [evidentscientific.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Fluphenazine Dimaleate Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine, a potent typical antipsychotic of the phenothiazine class, is primarily recognized for its antagonism of dopamine D2 receptors in the central nervous system.[1][2] This action is central to its efficacy in managing chronic psychoses like schizophrenia by mitigating symptoms such as hallucinations and delusions.[1][3] Beyond its principal mechanism, fluphenazine also interacts with a range of other neurotransmitter systems, including dopamine D1, serotonin (5-HT2), histamine (H1), adrenergic, and muscarinic acetylcholine receptors.[1][4][5]
Recent electrophysiological studies have further elucidated the complex pharmacological profile of fluphenazine, revealing its activity as a potent blocker of neuronal voltage-gated sodium channels and human ether-a-go-go-related gene (hERG) potassium channels.[6][7] This modulation of ion channel function contributes to its overall clinical effects and side effect profile, including potential alterations in cardiac conduction.[4][7]
These application notes provide detailed protocols for investigating the effects of fluphenazine dimaleate on neuronal activity using patch-clamp and extracellular recording techniques. The information is intended to guide researchers in designing and executing experiments to characterize the impact of fluphenazine on neuronal excitability, synaptic transmission, and ion channel function.
Data Presentation
Quantitative Effects of Fluphenazine on Ion Channel Function
| Parameter | Channel Type | Cell Type | Holding Potential | Fluphenazine Concentration | Effect | Reference |
| IC50 | TTX-S Sodium Channels | ND7/23 cells | -120 mV | 18 µM | Block of sodium current | [6] |
| IC50 | TTX-S Sodium Channels | ND7/23 cells | -50 mV | 960 nM | Block of sodium current | [6] |
| IC50 | hERG Potassium Channels | HEK293 cells | +20 mV | 0.102 µM | Block of hERG currents | [7] |
| Steady-State Inactivation | TTX-S Sodium Channels | ND7/23 cells | N/A | 3 µM | ~10 mV hyperpolarizing shift | [6] |
| Steady-State Inactivation | Na(V)1.8 Sodium Channels | ND7/23 cells | N/A | 10 µM | ~10 mV hyperpolarizing shift | [6] |
| Action Potential Duration (APD50 & APD90) | Voltage-gated K+ channels | Guinea pig ventricular myocytes | N/A | 0.1 - 1.0 µM | Increased duration | [7] |
| Ectopic Discharges | Voltage-gated Sodium Channels | Injured afferent fibers (ex vivo) | N/A | 3 - 30 µM | Suppression of discharges | [8] |
Signaling Pathways and Experimental Workflow
Fluphenazine's Primary Signaling Mechanisms
References
- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 2. jmedchem.com [jmedchem.com]
- 3. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 4. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of hERG K+ channel and prolongation of action potential duration by fluphenazine at submicromolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antipsychotic drug, fluphenazine, effectively reverses mechanical allodynia in rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fluphenazine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Therapeutic drug monitoring of fluphenazine is crucial for optimizing treatment regimens, ensuring efficacy, and minimizing adverse effects. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of fluphenazine in human plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in clinical research and drug development.
Principle of the Method
This method utilizes a liquid-liquid extraction (LLE) technique to isolate fluphenazine from the plasma matrix. The extracted analyte is then separated and quantified using an RP-HPLC system equipped with a UV detector. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for accurate and reproducible measurements of fluphenazine concentrations.
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fluphenazine dimaleate reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations of 100, 50, 20, 10, 5, 2, 1, and 0.5 µg/mL.
-
Calibration Curve Standards (5-1000 ng/mL): Spike appropriate volumes of the working standard solutions into drug-free human plasma to create calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low (e.g., 15 ng/mL), medium (e.g., 150 ng/mL), and high (e.g., 800 ng/mL).
2. Plasma Sample Preparation (Liquid-Liquid Extraction)
A simple one-step liquid-liquid extraction is employed for sample clean-up.[1]
-
Step 1: Aliquoting: Pipette 1 mL of plasma sample (standard, QC, or unknown) into a clean glass test tube.
-
Step 2: Internal Standard Addition: Add the internal standard solution (e.g., perphenazine) to each tube and vortex briefly.
-
Step 3: Extraction: Add 6 mL of an extraction solvent (e.g., cyclohexane containing 5% ethyl acetate) to the tube.[2]
-
Step 4: Mixing: Cap the tube and mix on a mechanical shaker for 10 minutes.
-
Step 5: Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 6: Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.
-
Step 8: Injection: Transfer the reconstituted sample to an HPLC vial for analysis.
3. HPLC Analysis
-
Injection: Inject a 20 µL aliquot of the prepared sample into the HPLC system.[3]
-
Data Acquisition: Monitor the column effluent at the specified wavelength and record the chromatogram.
-
Quantification: The concentration of fluphenazine in the samples is determined by comparing the peak area of the analyte to that of the internal standard using the calibration curve.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters 2965 RP-HPLC or equivalent |
| Column | C18 Column (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (10mM, pH 6.0) (70:15:15, v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detector | PDA or UV Detector |
| Detection Wavelength | 256 nm[3] |
| Injection Volume | 20 µL[3] |
| Retention Time | Approximately 3.3 minutes[3] |
Table 2: Method Validation Parameters Summary
| Validation Parameter | Result |
| Linearity Range | 0.05 - 5 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.1 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.25 ng/mL[7] |
| Precision (%RSD) | < 10%[6][7] |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Visualizations
Caption: Workflow for Fluphenazine Extraction from Plasma.
Caption: HPLC Analysis Workflow for Fluphenazine Quantification.
References
- 1. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry.ru [psychiatry.ru]
- 3. bbrc.in [bbrc.in]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncpz.ru [ncpz.ru]
- 7. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Cytotoxicity of Fluphenazine Dimaleate Using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of fluphenazine dimaleate on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Fluphenazine, a phenothiazine-class antipsychotic, has demonstrated potential as an anticancer agent by reducing the viability of various cancer cell lines.[1][2][3] This application note outlines the principles of the MTT assay, a step-by-step experimental protocol, data analysis procedures, and expected results. Additionally, it includes a summary of reported IC50 values and a proposed mechanism for fluphenazine-induced cytotoxicity.
Introduction
Fluphenazine is a potent antipsychotic medication that has garnered interest for drug repurposing in oncology.[2][3] Studies have shown that it can inhibit cell proliferation and induce apoptosis in a range of human cancer cells.[1][4] The assessment of a compound's cytotoxicity is a critical first step in preclinical drug development. Cell viability assays are essential tools for this purpose, providing quantitative data on how a substance affects cell health.
The MTT assay is a widely used colorimetric method to evaluate cell viability.[5] It measures the metabolic activity of cells, which, in most cell populations, correlates with the number of viable cells.[5] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (living) cells.
Experimental Protocol: MTT Assay
This protocol provides a detailed methodology for determining the cytotoxicity of this compound in a 96-well plate format.
2.1 Materials and Reagents
-
This compound (powder)
-
Appropriate cancer cell line (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2.2 Detailed Methodology
Step 1: Cell Seeding
-
Culture the selected cell line to ~80% confluency.
-
Harvest the cells using standard trypsinization methods (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cells in a complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 15,000 cells per well (1x10⁴ to 1.5x10⁵ cells/mL).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: "cells only" (untreated), "vehicle control" (cells treated with the highest concentration of the drug's solvent, e.g., DMSO), and "medium only" (background control).
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.
Step 2: Preparation of this compound
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations. A 1:3 or 1:4 dilution series is often suitable for determining an IC50 value.[8]
Step 3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the vehicle to the vehicle control wells and fresh medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
Step 4: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7] A purple precipitate should be visible under a microscope.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.[5]
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay protocol.
Caption: Workflow for determining fluphenazine cytotoxicity using the MTT assay.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of fluphenazine that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Expected Results: Fluphenazine Cytotoxicity
Fluphenazine has been shown to be cytotoxic to a variety of cancer cell lines, with IC50 values typically in the micromolar range. The exact IC50 will vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| PC9/R | Non-small cell lung | 8.08 | More sensitive to the drug.[1] |
| PC9 | Non-small cell lung | 10.90 | [1] |
| H1975 | Non-small cell lung | 12.36 | [1] |
| H522 | Non-small cell lung | 12.67 | [1] |
| A549 | Non-small cell lung | 58.92 | More resistant to the drug.[1] |
| LoVo/Dx | Colon (Drug-Resistant) | 80 | [1] |
| LoVo | Colon (Parental) | 80 | [1] |
| HeLa | Cervical | ~15-30 | GI50 values in the micromolar range, photo-activated.[9] |
| MSTO-211H | Mesothelioma | ~15-30 | GI50 values in the micromolar range, photo-activated.[9] |
| A431 | Skin | ~15-30 | GI50 values in the micromolar range, photo-activated.[9] |
Proposed Mechanism of Action
The cytotoxic effects of fluphenazine are multifaceted. While the complete mechanism is not fully established, studies suggest it involves the induction of apoptosis through several pathways.[1][10] Key reported mechanisms include the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and activation of the intrinsic apoptotic pathway.[1][9] Fluphenazine has also been shown to cause lysosomal membrane permeabilization, releasing enzymes that contribute to cell death.[9][11] Furthermore, it may regulate critical signaling pathways involved in cell survival and proliferation, such as the Akt and Wnt pathways.[1][4][10]
Caption: Proposed mechanisms of fluphenazine-induced cytotoxicity.
Disclaimer: This protocol is intended for research use only. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The neuroleptic drug fluphenazine induces a significant UVA-mediated cytotoxic effect on three human cancer cell lines through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting fluphenazine dimaleate solubility issues in aqueous buffers.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the solubility of fluphenazine dimaleate in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has limited solubility in aqueous solutions, which is significantly influenced by the pH of the buffer.[1][2] As a weakly basic compound, its solubility is generally higher in acidic conditions. If you are using a neutral or alkaline buffer (pH ≥ 7), you may encounter solubility issues.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[2][3]
Q3: Can I dissolve this compound directly in PBS?
A3: Direct dissolution in Phosphate Buffered Saline (PBS) at physiological pH (around 7.4) can be challenging and may result in precipitation. While a high concentration (100 mg/mL) in PBS with ultrasonication has been reported for the hydrochloride salt, this may not be readily achievable for the dimaleate salt without careful pH adjustment or the use of co-solvents.[4]
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of phenothiazine derivatives like fluphenazine tends to increase with temperature.[1] However, for experimental consistency, it is crucial to dissolve the compound at a controlled temperature and be aware of potential precipitation if the solution is cooled.
Q5: Are there any visual indicators of solubility issues?
A5: Yes, look for cloudiness, particulate matter, or visible precipitate in your solution.[5] A properly dissolved solution should be clear.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of a stock solution into an aqueous buffer.
Cause: The limited solubility of this compound in the final aqueous buffer, especially at neutral or alkaline pH.
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous buffer can significantly increase the solubility of this compound. Consider using a more acidic buffer if your experimental conditions permit.
-
Co-solvents: The use of co-solvents in the final aqueous solution can help maintain solubility. Polyethylene glycols (PEGs), such as PEG300 and PEG400, and surfactants like Tween-80 are often used in formulations to improve the solubility of poorly soluble compounds.[4][6]
-
Lower Final Concentration: If possible, reducing the final desired concentration of this compound in the aqueous buffer may prevent precipitation.
-
Order of Addition: When preparing formulations with co-solvents, the order of addition is critical. Typically, the DMSO stock is first mixed with the co-solvent (e.g., PEG300) before the addition of the aqueous buffer.[4][6]
Issue: Inconsistent results in biological assays.
Cause: Poor solubility or precipitation of this compound can lead to an inaccurate final concentration, affecting the reliability and reproducibility of your experimental results.
Solutions:
-
Verify Solubility: Before conducting your assay, visually inspect your final working solution for any signs of precipitation.
-
Filter Sterilization: If you need to sterilize your this compound solution, use a syringe filter with a low protein binding membrane (e.g., PVDF) after dissolution to remove any undissolved particles. Be aware that this may slightly lower the final concentration.
-
Fresh Preparations: It is recommended to prepare fresh aqueous solutions of fluphenazine for each experiment, as prolonged storage of aqueous dilutions is not advised.[2][3]
Data Presentation
Table 1: pH-Dependent Solubility of Fluphenazine Dihydrochloride in Aqueous Buffer at 37°C
As a proxy for this compound, the following data for the closely related dihydrochloride salt illustrates the significant impact of pH on solubility.
| pH | Solubility (µg/mL) |
| 5.0 | > 1000 |
| 6.0 | ~100 |
| 7.0 | ~10 |
| 7.4 | ~5 |
| 8.0 | < 5 |
Data is estimated from graphical representations in scientific literature.[1]
Table 2: Solubility of Fluphenazine Salts in Various Solvents
| Compound | Solvent | Solubility |
| Fluphenazine-N-2-chloroethane (hydrochloride) | Ethanol | ~1 mg/mL |
| Fluphenazine-N-2-chloroethane (hydrochloride) | DMSO | ~10 mg/mL |
| Fluphenazine-N-2-chloroethane (hydrochloride) | DMF | ~10 mg/mL |
| Fluphenazine Hydrochloride | PBS (with ultrasonication) | up to 100 mg/mL |
| Fluphenazine | Water (37°C) | 31.1 mg/L |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with Co-solvents
This protocol is adapted from methods used for similar poorly soluble compounds and may require optimization for your specific needs.
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
To prepare a 1 mL working solution, start with the DMSO stock. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would use 1 µL of the stock solution.
-
In a separate sterile tube, prepare the vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]
-
To the required volume of DMSO stock, add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again.
-
Finally, add the saline or your desired aqueous buffer to reach the final volume and mix until the solution is clear.
-
Always prepare the final working solution fresh before each experiment.
Visualizations
Fluphenazine's Mechanism of Action: D2 Receptor Antagonism
Fluphenazine functions as an antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the enzyme adenylyl cyclase through an inhibitory G-protein (Gαi). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). By blocking this receptor, fluphenazine prevents dopamine from exerting its inhibitory effect, thereby modulating downstream signaling pathways.[7][8][9][10][11]
References
- 1. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 5. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Technical Support Center: Optimizing Fluphenazine Dimaleate Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluphenazine dimaleate in murine behavioral studies.
Troubleshooting Guides
Issue 1: High variability in behavioral responses between mice at the same dosage.
-
Question: We are observing significant variability in the behavioral effects of this compound across our cohort of mice, even though they are all receiving the same mg/kg dose. What could be the cause and how can we mitigate this?
-
Answer: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:
-
Genetic Strain Differences: Different mouse strains can exhibit varied sensitivity to fluphenazine. For instance, C57BL/6 and BALB/c mice may show different locomotor responses. It is crucial to use a consistent and well-characterized mouse strain for your studies.
-
Metabolic Differences: Individual differences in drug metabolism, primarily hepatic, can lead to varying plasma and brain concentrations of fluphenazine.
-
Administration Technique: Inconsistent administration (e.g., intraperitoneal vs. subcutaneous injection) can affect the absorption rate and bioavailability of the drug. Ensure all personnel are using a standardized and precise injection technique.
-
Environmental Factors: Stress from handling, housing conditions, and time of day for testing can all influence behavioral outcomes. Acclimate mice to the testing room and handling procedures to minimize stress-induced variability.[1]
Troubleshooting Steps:
-
Standardize Strain and Supplier: Use mice from a single, reputable supplier to minimize genetic drift.
-
Refine Administration Protocol: Develop and adhere to a strict, detailed protocol for drug preparation and administration.
-
Acclimatize Animals: Implement a consistent acclimatization period for mice in the testing environment before drug administration and behavioral testing.[1]
-
Conduct a Dose-Response Pilot Study: Before commencing the main experiment, perform a pilot study with a small group of mice to determine the optimal dose range that produces consistent effects with minimal variability in your specific strain and experimental setup.
-
Issue 2: Unexpected or paradoxical behavioral effects.
-
Question: We administered what we believed to be a moderate dose of this compound to suppress locomotor activity, but some mice showed hyperactivity. Why is this happening?
-
Answer: Paradoxical effects can occur with antipsychotic medications. Fluphenazine's primary mechanism is the blockade of dopamine D2 receptors.[2][3][4] However, its interaction with other receptors (e.g., serotonin, norepinephrine) can sometimes lead to unexpected behavioral outcomes, particularly at different doses or time points after administration.[2][4]
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for drug dilution and dosage per body weight.
-
Review the Dose-Response Curve: A biphasic dose-response is possible, where low doses might cause effects different from high doses. Your "moderate" dose might be on a transitional part of this curve. A comprehensive dose-response study is essential.
-
Consider the Time Course of Action: The effects of fluphenazine can change over time. Assess behavior at multiple time points post-injection to capture the full spectrum of effects.
-
Control for Environmental Stimuli: Ensure the testing environment is free from unexpected stressors or stimuli that could interact with the drug's effects to produce agitation.
-
Issue 3: Excessive sedation or catalepsy at intended therapeutic doses.
-
Question: Our intended dose of this compound is causing profound sedation and catalepsy in the mice, preventing them from performing the behavioral task. How can we reduce these side effects while maintaining the desired antipsychotic-like effect?
-
Answer: Sedation and catalepsy are known side effects of fluphenazine, particularly at higher doses, due to its potent dopamine receptor blockade in the nigrostriatal pathway.[5][6]
-
Catalepsy: This is a state of immobility and muscle rigidity that can be induced by antipsychotics.[7]
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. Systematically lower the dose in a pilot study to find a concentration that achieves the desired behavioral effect (e.g., reduced stereotypy) without inducing excessive sedation or catalepsy.
-
Adjust the Pre-treatment Time: The peak sedative effects may occur at a different time point than the desired therapeutic effect. Experiment with different intervals between drug administration and behavioral testing.
-
Consider a Different Behavioral Assay: Some behavioral tasks are more sensitive to motor side effects than others. If possible, choose an assay that is less dependent on high levels of motor activity.
-
Co-administration of Anti-Parkinsonian Agents: In some research contexts, co-administration of an anticholinergic agent like trihexyphenidyl has been shown to antagonize catalepsy.[6] However, this adds a confounding variable and should be carefully considered and justified.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of fluphenazine?
A1: Fluphenazine is a typical antipsychotic of the phenothiazine class.[8] Its primary mechanism of action is the potent antagonism of postsynaptic dopamine D2 receptors in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways of the brain.[2][3][4][9] By blocking these receptors, fluphenazine mitigates the effects of excess dopamine, which is implicated in the symptoms of psychosis.[2][4] It also has antagonistic effects on other receptors, including serotonin (5-HT2), alpha-1 adrenergic, and muscarinic M1 receptors, which contribute to its therapeutic profile and side effects.[2][4][8][9]
Q2: What are the recommended starting doses of this compound for behavioral studies in mice?
A2: There is no single universal starting dose, as the optimal dose depends on the mouse strain, the specific behavioral test, and the desired effect. However, based on published literature, a general starting point for intraperitoneal (IP) administration can be in the range of 0.1 to 1.0 mg/kg.
Q3: How should I prepare and administer this compound?
A3: this compound is typically dissolved in a sterile vehicle such as 0.9% saline. It is important to ensure the drug is fully dissolved. Administration is commonly performed via intraperitoneal (IP) or subcutaneous (SC) injection. The volume of injection should be kept consistent, typically around 5-10 ml/kg.
Q4: What are the common behavioral tests used to assess the effects of fluphenazine in mice?
A4:
-
Catalepsy Test: To measure the induction of motor rigidity, a common side effect of typical antipsychotics.[6][7][10]
-
Prepulse Inhibition (PPI) of the Startle Reflex: To assess sensorimotor gating, a process that is often deficient in schizophrenia.[11][12][13]
-
Locomotor Activity: To measure changes in spontaneous movement, often used to assess sedative or stimulant effects.[14][15][16]
-
Inhibition of Stereotyped Behavior: To evaluate the drug's ability to block dopamine agonist-induced repetitive behaviors (e.g., gnawing, climbing), which is a model for antipsychotic efficacy.[17]
Data Presentation
Table 1: Reported Dosages of Fluphenazine in Murine Behavioral Studies
| Behavioral Assay | Mouse Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Inhibition of Methylphenidate-induced stereotyped gnawing | Swiss-Webster | IP | 0.125 - 1.0 | Antagonized stereotyped gnawing.[17] |
| Inhibition of climbing behavior | Swiss-Webster | IP | 0.0625 - 0.5 | Significantly inhibited climbing behavior.[17] |
| Induction of Catalepsy | Not Specified | IM | Not Specified | Produced marked and long-lasting catalepsy.[6] |
| Inhibition of motility | Not Specified | Oral | Not Specified | Equipotent to other fluphenazine formulations in inhibiting motility.[18] |
| Sensitization to catalepsy | Sprague-Dawley (Rat) | Not Specified | 0.3 - 1.0 | Single pre-exposure led to sensitization to catalepsy upon subsequent administration.[19] |
Experimental Protocols
Protocol 1: Catalepsy Bar Test
-
Apparatus: A horizontal bar raised approximately 3-5 cm from a flat surface.
-
Procedure: a. Administer this compound or vehicle to the mouse. b. At a predetermined time post-injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the horizontal bar. c. Start a stopwatch and measure the latency for the mouse to remove both forepaws from the bar. d. A cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire duration, it is recorded as the maximum time.
-
Data Analysis: Compare the latency to descend between the fluphenazine-treated and vehicle-treated groups. An increased latency in the drug-treated group indicates catalepsy.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure: a. Acclimate the mouse to the startle chamber for a brief period (e.g., 5 minutes) with background white noise. b. The test session consists of multiple trial types presented in a pseudorandom order: i. Startle Pulse Alone: A loud acoustic stimulus (e.g., 120 dB). ii. Prepulse + Startle Pulse: The loud startle pulse is preceded by a weaker, non-startling acoustic prepulse (e.g., 74, 78, 82, 90 dB). iii. No Stimulus: Background noise only, to measure baseline movement. c. Administer this compound or vehicle prior to the test session at a specified pre-treatment time.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Response on Prepulse+Pulse Trial) / (Startle Response on Pulse-Alone Trial) ] * 100. A reversal of a PPI deficit (i.e., an increase in %PPI) is indicative of antipsychotic-like activity.
Visualizations
Caption: Fluphenazine's primary mechanism of action.
Caption: General experimental workflow for behavioral studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 3. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Fluphenazine - Wikipedia [en.wikipedia.org]
- 9. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 12. Psychopharmacology of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral characterization of morphine effects on motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Postnatal alpha-methylphenylalanine treatment effects on adult mouse locomotor activity and avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single preexposure to fluphenazine produces persisting behavioral sensitization accompanied by tolerance to fluphenazine-induced striatal dopamine overflow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing fluphenazine dimaleate degradation in experimental solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of fluphenazine dimaleate in experimental solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and storage of this compound solutions.
Question: My this compound solution has turned a yellowish color. Is it still usable?
Answer: A slight yellowish discoloration of fluphenazine solutions may not significantly affect potency.[1] However, a marked change in color or the formation of a precipitate indicates degradation, and the solution should not be used.[1] The color change is often a sign of oxidation or photodegradation. To prevent this, it is crucial to protect the solution from light and consider the use of antioxidants.
Question: What are the primary factors that cause this compound to degrade in solution?
Answer: this compound is susceptible to degradation from several factors:
-
Light: It is light-sensitive and can undergo photodegradation when exposed to UV or visible light.[1][2][3]
-
Oxidation: Fluphenazine is prone to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.[4][5][6] This can lead to the formation of degradation products such as fluphenazine sulfoxide.[1]
-
pH: The stability of fluphenazine is pH-dependent. Degradation can occur in both acidic and alkaline conditions.[2][4]
-
Temperature: Elevated temperatures can accelerate the degradation process.[4][7]
Question: How can I prevent the degradation of my this compound solutions?
Answer: To ensure the stability of your this compound solutions, follow these recommendations:
-
Protect from Light: Always store fluphenazine solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting conditions whenever possible.
-
Control pH: Prepare solutions using a buffer system to maintain a stable pH. Studies on a similar phenothiazine analogue suggest that a slightly acidic to neutral pH range (pH 5.1-7.5) may be optimal for stability.[5][8]
-
Use Antioxidants: Consider adding an antioxidant to your solution to prevent oxidative degradation. While specific studies on antioxidants for this compound are not detailed in the provided results, the use of antioxidants is a general strategy for stabilizing oxidation-prone compounds.
-
Proper Storage Temperature: Store stock solutions and working solutions at recommended temperatures, typically at controlled room temperature (20° to 25°C or 68° to 77°F), and avoid freezing.[1][8]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fluphenazine solutions fresh for each experiment to minimize the potential for degradation over time.
Question: What is the recommended solvent for preparing this compound stock solutions?
Answer: For cell culture experiments, a common solvent is dimethyl sulfoxide (DMSO), with the final concentration in the medium typically kept below 0.1% to avoid solvent-induced cellular effects. For other applications, sterile water or a suitable buffer can be used, but it is important to consider the compound's solubility and the potential for microbial growth in aqueous solutions.[9]
Quantitative Data on Fluphenazine Degradation
The following tables summarize the degradation of fluphenazine under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Fluphenazine Hydrochloride under Different Stress Conditions
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Reference |
| 0.1 N HCl | 48 hours | Room Temperature | Not specified, but degradation observed | [4] |
| 0.1 N NaOH | 48 hours | Room Temperature | Not specified, but degradation observed | [4] |
| 10% H₂O₂ | 12 hours | Room Temperature | ~33% | [4] |
| UV Light | 3 days | Not specified | ~6% | [4] |
| Dry Heat | 48 hours | 75°C | Not specified, but degradation observed | [6] |
Table 2: Stability of a Fluphenazine Analogue (Flu-A) under Various Conditions
| Stress Condition | Exposure Time | Temperature | Observation | Reference |
| 3% H₂O₂ | 6 hours | 298 K | Total degradation | [5] |
| 1.5% H₂O₂ | 3 hours | 298 K | Sufficient decomposition | [5] |
| Light (aqueous solution) | 3 hours | 298 K | Photodegradation occurred | [5] |
| Light (solid state) | Not specified | Not specified | Stable | [5] |
| 0.1 M HCl | 24 hours | 363 K | Very stable | [2] |
| Water | 36 hours | 363 K | Degradation observed | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial or a clear vial wrapped in aluminum foil.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
Mix equal volumes of the fluphenazine stock solution and 0.1 N hydrochloric acid (HCl).
-
Incubate the mixture at room temperature for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.[4][6]
-
-
Alkaline Degradation:
-
Mix equal volumes of the fluphenazine stock solution and 0.1 N sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.[4]
-
-
Oxidative Degradation:
-
Photodegradation:
-
Thermal Degradation:
-
Place the fluphenazine solution in a temperature-controlled oven at an elevated temperature (e.g., 75°C) for a defined period.
-
At each time point, withdraw an aliquot, cool it to room temperature, and analyze.[6]
-
-
Analysis:
Visualizations
Dopamine D2 Receptor Signaling Pathway
Fluphenazine is an antagonist of the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). Its therapeutic effect in psychosis is primarily attributed to the blockade of this receptor. The following diagram illustrates the canonical D2R signaling pathway, which fluphenazine inhibits.
Caption: Dopamine D2 Receptor (D2R) signaling pathway and its inhibition by fluphenazine.
Experimental Workflow: In Vitro Dopamine Receptor Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound, such as fluphenazine, for the dopamine D2 receptor.
Caption: Experimental workflow for an in vitro dopamine receptor competitive binding assay.
References
- 1. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity-degradation profile and stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Extrapyramidal Side Effects of Fluphenazine Dimaleate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing extrapyramidal side effects (EPS) of fluphenazine dimaleate in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving fluphenazine-induced EPS in animal models.
| Problem | Potential Cause | Suggested Solution |
| High variability in catalepsy scores between animals. | 1. Inconsistent drug administration (e.g., injection site, volume). 2. Variation in animal strain, age, or weight. 3. Environmental stressors affecting animal behavior. 4. Subjectivity in scoring catalepsy. | 1. Standardize injection procedures (e.g., intramuscular in the hind limb). 2. Use animals of the same strain, age, and within a narrow weight range. 3. Acclimatize animals to the testing environment and handle them consistently. 4. Ensure scorers are blinded to the treatment groups and use a standardized scoring protocol. |
| Animals are exhibiting excessive sedation, confounding EPS assessment. | Fluphenazine dose is too high, leading to generalized motor depression rather than specific catalepsy. | 1. Perform a dose-response study to determine the optimal fluphenazine dose that induces measurable EPS without excessive sedation. 2. Reduce the current dose of fluphenazine. |
| No significant vacuous chewing movements (VCMs) are observed after chronic fluphenazine administration. | 1. Insufficient duration of fluphenazine treatment. 2. The animal strain is less susceptible to developing VCMs. 3. Inadequate observation period for VCMs. | 1. Extend the duration of chronic fluphenazine administration (e.g., several weeks to months). 2. Consider using a different rat strain known to be more susceptible to VCMs, such as Sprague-Dawley rats.[1] 3. Increase the observation time and ensure scoring is done by a trained observer. |
| Co-administered compound to reduce EPS is not showing efficacy. | 1. The compound's mechanism of action does not counteract fluphenazine-induced EPS. 2. Inappropriate dose or timing of the co-administered compound. 3. Poor bioavailability of the co-administered compound. | 1. Review the literature to ensure the compound has a rationale for reducing EPS (e.g., anticholinergic, antioxidant). 2. Conduct a dose-response and time-course study for the co-administered compound. 3. Verify the formulation and administration route of the co-administered compound to ensure adequate absorption. |
| Animals develop tolerance to the cataleptic effects of fluphenazine over time. | Repeated exposure to fluphenazine can lead to neuroadaptive changes, including alterations in dopamine receptor sensitivity. | 1. Be aware of this phenomenon and consider it in the experimental design. 2. If studying acute EPS, use drug-naïve animals for each experiment. 3. For chronic studies, this tolerance may be an intended part of the model. |
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying fluphenazine-induced extrapyramidal side effects?
A1: The two primary models are the catalepsy test in rodents (mice and rats) for Parkinsonian-like symptoms and the assessment of vacuous chewing movements (VCMs) in rats for tardive dyskinesia-like symptoms.[2][3]
Q2: How can I reduce the severity of acute EPS like catalepsy in my animal model?
A2: Co-administration of centrally-acting anticholinergic drugs such as trihexyphenidyl and biperiden has been shown to antagonize fluphenazine-induced catalepsy in mice.[4][5]
Q3: Are there non-anticholinergic options to mitigate fluphenazine-induced EPS?
A3: Yes, other pharmacological agents are being investigated. For instance, co-treatment with the antioxidant resveratrol has been shown to reduce fluphenazine-induced VCMs in rats.[6][7] Buspirone, a serotonin 5-HT1A receptor agonist, has also shown potential in attenuating reserpine-induced orofacial dyskinesia, a similar model of tardive dyskinesia.[8]
Q4: What is the underlying mechanism of fluphenazine-induced EPS?
A4: Fluphenazine is a potent antagonist of the dopamine D2 receptor.[9] Blockade of D2 receptors in the nigrostriatal dopamine pathway disrupts the balance of neurotransmission, leading to the motor deficits characteristic of EPS.[9] Fluphenazine can also interact with D1 receptors.[10]
Q5: How long does it take for tardive dyskinesia-like symptoms (VCMs) to develop in rats treated with fluphenazine?
A5: The development of VCMs is a model of a chronic side effect and typically requires long-term administration of fluphenazine, often over several weeks to months. For example, emergence of apomorphine-induced 'vacuous chewing' has been observed during 6 months of continuous treatment with fluphenazine decanoate.[11]
Quantitative Data on Minimizing Fluphenazine-Induced EPS
Table 1: Effect of Co-administered Agents on Fluphenazine-Induced Catalepsy in Mice
| Co-administered Agent | Dose | Fluphenazine Dose | Animal Model | % Reduction in Catalepsy (approx.) | Reference |
| Trihexyphenidyl | Not specified | Not specified | Mice | Significant antagonism | [4][5] |
| Biperiden | Not specified | Not specified | Mice | Significant antagonism | [4][5] |
| Promethazine | Not specified | Not specified | Mice | Significant antagonism | [4][5] |
Table 2: Effect of Co-administered Agents on Fluphenazine-Induced Vacuous Chewing Movements (VCMs) in Rats
| Co-administered Agent | Dose | Fluphenazine Treatment | Animal Model | Outcome | Reference |
| Resveratrol | Not specified | Chronic | Rats | Reduced prevalence and intensity of VCMs | [6] |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Mice
-
Animals: Male mice of a specified strain (e.g., C57BL/6), weighing 20-25g.
-
Drug Administration:
-
Administer this compound (dose to be determined by a pilot study, e.g., 0.5-5 mg/kg) via intraperitoneal (i.p.) or intramuscular (i.m.) injection.
-
For testing mitigating agents, administer the test compound at a predetermined time before fluphenazine administration.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after fluphenazine injection (e.g., 30, 60, 90, 120 minutes), place the mouse's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.
-
Measure the time (in seconds) the mouse remains in this immobile posture. A cut-off time (e.g., 180 seconds) should be set.
-
The observer should be blinded to the treatment groups.
-
-
Data Analysis: Compare the duration of catalepsy between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Induction and Assessment of Vacuous Chewing Movements (VCMs) in Rats
-
Animals: Male rats of a specified strain (e.g., Sprague-Dawley), with an initial weight of 200-250g.
-
Drug Administration (Chronic):
-
Administer fluphenazine decanoate (a long-acting formulation, e.g., 25 mg/ml) via i.m. injection every 2-3 weeks for a period of several months (e.g., 6 months).[11]
-
Control animals should receive the vehicle (e.g., sesame oil).
-
For testing mitigating agents, co-administer the test compound throughout the fluphenazine treatment period.
-
-
VCM Assessment:
-
At regular intervals (e.g., weekly or bi-weekly), place the rat in a transparent observation cage.
-
After a brief acclimatization period, observe and count the number of VCMs (chewing movements not directed at any physical object) for a set period (e.g., 2-5 minutes).
-
The observer should be blinded to the treatment groups.
-
-
Data Analysis: Compare the frequency and intensity of VCMs between the fluphenazine-treated group and the control and co-treated groups over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Visualizations
Caption: Mechanism of Fluphenazine Action and EPS Induction.
Caption: General Experimental Workflow for Assessing Fluphenazine-Induced EPS.
References
- 1. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Resveratrol Protects Against Vacuous Chewing Movements Induced by Chronic Treatment with Fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of buspirone on an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 10. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatry.ru [psychiatry.ru]
Addressing inconsistent results in fluphenazine dimaleate experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving fluphenazine dimaleate. It is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our cell viability assays with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors related to the properties of fluphenazine and experimental conditions.
-
Compound Stability: Fluphenazine is known to be sensitive to light and prone to oxidation.[1] Degradation of the compound can lead to reduced potency and inconsistent effects.
-
Troubleshooting:
-
Prepare fresh solutions of this compound for each experiment.
-
Store stock solutions protected from light (e.g., in amber vials) and at the recommended temperature (-20°C for long-term storage).
-
Avoid repeated freeze-thaw cycles.
-
-
-
Phototoxicity: Fluphenazine can exhibit photocytotoxic effects, especially when exposed to UVA light. This can lead to apoptosis and a significant decrease in cell viability that is independent of its primary pharmacological activity.[2][3]
-
Troubleshooting:
-
Conduct all experimental steps involving fluphenazine under subdued lighting.
-
Use light-blocking plates or cover plates during incubation steps.
-
If the experimental setup involves microscopy, minimize the exposure of cells treated with fluphenazine to high-intensity light.
-
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to fluphenazine. The EC50 value for fluphenazine in the human hepatoma cell line HepG2 was found to be around 9.9 to 12.2 µM in different viability assays.[4]
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Ensure consistent cell seeding density and growth phase across experiments.
-
-
Q2: Our receptor binding assay results with radiolabeled fluphenazine are not reproducible. What are the potential issues?
A2: Reproducibility in receptor binding assays is critical. Here are some common pitfalls and how to address them:
-
Non-Specific Binding: Fluphenazine can bind to sites other than the intended dopamine receptors, leading to high background signal.[5][6]
-
Troubleshooting:
-
Optimize the concentration of the competing ligand to define non-specific binding.
-
Ensure the assay buffer composition is appropriate to minimize non-specific interactions.
-
Boiling a sample of the membrane preparation can help to assess heat-sensitive specific binding versus non-specific binding.[6]
-
-
-
Compound Degradation: As mentioned, fluphenazine is susceptible to degradation, which can affect its binding affinity.
-
Troubleshooting:
-
Use freshly prepared solutions.
-
Handle the compound under appropriate lighting conditions.
-
-
-
Assay Conditions: Suboptimal assay conditions can lead to variability.
-
Troubleshooting:
-
Ensure consistent incubation times and temperatures.
-
Verify the protein concentration of your membrane preparations.
-
-
Q3: We are not seeing the expected downstream effects on cAMP levels after treating cells with this compound. Why might this be?
A3: Fluphenazine is a dopamine D2 receptor antagonist and is expected to block the dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cAMP levels in the presence of a D2 agonist.[7][8][9] If you are not observing this effect, consider the following:
-
Cell System: The cells you are using must express a functional dopamine D2 receptor coupled to the Gαi/o signaling pathway.[7][9][10]
-
Troubleshooting:
-
Confirm D2 receptor expression in your cell line (e.g., via qPCR, Western blot, or receptor binding).
-
Ensure the cells are healthy and not passaged too many times, which can alter receptor expression and signaling.
-
-
-
Assay Design: The assay must be designed to detect an increase in cAMP from a stimulated baseline.
-
Troubleshooting:
-
Quantitative Data Summary
The following tables summarize key quantitative data for fluphenazine from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Binding Affinities of Fluphenazine
| Parameter | Value | Receptor/Cell Line | Reference |
| EC50 | 6.13 µM | Normal Human Melanocytes (viability) | [13] |
| EC50 | 9.9 - 12.2 µM | HepG2 (human hepatoma cells, viability) | [4] |
| IC50 | ~1 nM | Rat Striatal Membranes (vs. [3H]haloperidol) | [14] |
| Kd (D1 Receptor) | 3.2 nM | Mouse Striatal Membranes | [5] |
| Kd (D2 Receptor) | 0.7 nM | Mouse Striatal Membranes | [5] |
Table 2: Recommended Concentration Ranges and Stability Information
| Parameter | Recommendation | Conditions | Reference |
| In Vitro Studies | 0.5 - 10 µM | Dependent on cell line and assay | [4][13] |
| Storage | Store protected from light | Amber vials or dark environment | [1] |
| Solution Stability | Unstable in strong light | Aqueous solutions | [1] |
| Oxidative Stress | Degrades in H2O2 | 3-10% H2O2 at room temperature | [15] |
| Thermal Stability | Relatively stable | Solid state | [15] |
Experimental Protocols
1. Dopamine D2 Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay using radiolabeled fluphenazine or a competing radioligand.
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cultured cells expressing the D2 receptor in an appropriate buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radioligand (e.g., [3H]fluphenazine or a D2-selective radioligand), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of fluphenazine.
2. cAMP Level Measurement in Cultured Cells
This protocol outlines the steps to measure changes in intracellular cAMP levels following treatment with a D2 receptor agonist and fluphenazine.
-
Cell Culture: Plate cells expressing the dopamine D2 receptor in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Add a D2 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase stimulator (e.g., forskolin). This is because D2 is a Gi-coupled receptor, so its activation will inhibit the forskolin-stimulated cAMP production. Fluphenazine, as an antagonist, will block this inhibition.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[11][16]
-
Data Analysis: Plot the cAMP concentration against the fluphenazine concentration to determine its effect on D2 receptor signaling.
Visualizations
References
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The neuroleptic drug fluphenazine induces a significant UVA-mediated cytotoxic effect on three human cancer cell lines through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliography.maps.org [bibliography.maps.org]
- 7. mdpi.com [mdpi.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro melanogenesis inhibition by fluphenazine and prochlorperazine in normal human melanocytes lightly pigmented - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability of fluphenazine dimaleate under different storage conditions.
This technical support center provides guidance on the stability of fluphenazine dimaleate under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Limited stability data is available specifically for this compound. Much of the information presented here is based on studies of the closely related fluphenazine hydrochloride and other fluphenazine analogues. The stability of this compound may be influenced by the dimaleate salt form.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Yellowing or color change of the solid or solution. | Oxidation of the phenothiazine ring system, a common degradation pathway for fluphenazine.[1] This can be accelerated by exposure to light and air. | Protect the sample from light by using amber vials or covering with aluminum foil.[1] Purge containers with an inert gas like nitrogen or argon to minimize exposure to oxygen. Store in a cool, dry place. |
| Appearance of extra peaks in HPLC chromatogram. | Degradation of the fluphenazine molecule. The primary degradation product is often fluphenazine sulfoxide, formed under oxidative stress.[2][3] Other degradation products can form under hydrolytic, photolytic, or thermal stress. | Confirm the identity of the extra peaks using a mass spectrometer (LC-MS/MS) to analyze the molecular weight and fragmentation pattern of the degradants.[1][4] Review storage conditions to identify the potential cause of degradation. |
| Decrease in the main peak area in HPLC analysis over time. | Degradation of the active pharmaceutical ingredient (API). | Re-evaluate the storage conditions. Ensure the sample is protected from light, heat, and humidity. Verify the integrity of the storage container. |
| Poor peak shape or tailing in HPLC analysis. | Interaction of the analyte with the stationary phase or issues with the mobile phase. | Optimize the HPLC method. Adjust the pH of the mobile phase; a pH around 6.0 has been shown to be effective.[4] Ensure the column is appropriate for the analysis (a C18 column is commonly used).[4] |
| Inconsistent results between replicate samples. | Non-homogeneity of the sample, improper sample preparation, or instability of the sample in the analytical solvent. | Ensure the sample is fully dissolved and mixed before analysis. Prepare samples immediately before injection into the HPLC system to minimize degradation in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on information for related compounds, this compound should be stored in well-closed containers, protected from light, and kept in a cool, dry place.[4][5] Exposure to high temperatures, humidity, and light should be avoided to minimize degradation.[1][4]
Q2: How stable is this compound in solution?
A2: Fluphenazine is generally less stable in solution compared to the solid state.[4][5] It is susceptible to photodegradation and oxidation in aqueous solutions.[1] Therefore, solutions should be prepared fresh and protected from light.
Q3: What are the main degradation products of fluphenazine?
A3: The most commonly identified degradation product is fluphenazine sulfoxide, which forms under oxidative conditions.[2] Other degradation products can result from hydrolysis of the ester side chain (in the case of fluphenazine decanoate) and other modifications to the phenothiazine ring and piperazine side chain.[2]
Q4: Is this compound sensitive to light?
A4: Yes, fluphenazine and its derivatives are known to be sensitive to light.[1][6] Photodegradation can occur upon exposure to UV and visible light, leading to the formation of degradation products.[3] It is crucial to handle and store the compound in light-protected conditions.
Q5: What analytical methods are suitable for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and separating it from its degradation products.[4][6][7] The use of a photodiode array (PDA) detector can help in assessing peak purity, and coupling the HPLC to a mass spectrometer (LC-MS/MS) is invaluable for the identification of unknown degradation products.[4]
Data on Stability of Fluphenazine Derivatives
The following table summarizes the degradation of fluphenazine hydrochloride (FPZ) and a fluphenazine analogue (Flu-A) under various stress conditions. This data can serve as a proxy for the expected stability of this compound.
| Condition | Compound | Duration | Degradation (%) | Reference |
| Oxidative (10% H₂O₂) | FPZ | 12 hours | ~33% | [4] |
| Oxidative (3% H₂O₂) | Flu-A | 6 hours | Total Degradation | [1] |
| Thermal (Dry Heat at 75°C) | FPZ | 12 hours | ~12% | [5] |
| Photolytic (UV Chamber) | FPZ | 3 days | ~6% | [4] |
| Acidic (0.1 N HCl at 60°C) | Fluphenazine HCl | 60 minutes | One degradation product observed | [3] |
| Basic (0.1 N NaOH at 60°C) | Fluphenazine HCl | 60 minutes | Two degradation products observed | [3] |
| High Temperature (393 K / 120°C) at 0% RH | Flu-A | 12 months | Significant degradation | [1] |
| Intermediate (303 K / 30°C) at ~65% RH | Flu-A | 9 months | Significant degradation | [1] |
| Accelerated (313 K / 40°C) at ~75% RH | Flu-A | 6 months | Stable | [1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. Dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at a high temperature (e.g., 75°C) for a specified period. Also, reflux the stock solution at an elevated temperature.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., in a UV chamber) for a specified duration. A control sample should be kept under the same conditions but protected from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 10 mM ammonium acetate) in a ratio such as 70:15:15 (v/v/v), with the pH adjusted to around 6.0 with acetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 259 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Degradation pathways of fluphenazine under various stress conditions.
Caption: Experimental workflow for a fluphenazine stability study.
References
- 1. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to account for fluphenazine dimaleate off-target effects in data analysis.
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and accounting for the off-target effects of fluphenazine dimaleate in experimental data analysis.
Frequently Asked Questions (FAQs)
Section 1: Understanding Fluphenazine's Pharmacology
Q1: What is the primary mechanism of action of fluphenazine?
Fluphenazine is a typical antipsychotic medication from the phenothiazine class.[1][2] Its primary therapeutic effect is achieved by acting as a potent antagonist at postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathways of the brain.[2][3][4][5] This blockade helps to reduce the overactivity of dopamine signaling that is associated with psychotic symptoms like hallucinations and delusions.[5][6] Fluphenazine also exhibits antagonism at dopamine D1 receptors.[3][7]
Q2: What are the known off-targets of this compound?
Beyond its primary action on dopamine receptors, fluphenazine interacts with a range of other neurotransmitter receptors and proteins. These off-target interactions are critical to consider as they can contribute to both its side-effect profile and potentially confound experimental results.[2] Known off-targets include serotonergic (5-HT), adrenergic (α), histaminergic (H), and muscarinic (M) receptors, as well as calmodulin.[1][3][4]
Data Presentation: Fluphenazine Receptor Binding Profile
The following table summarizes the binding affinities (Ki, nM) of fluphenazine for its primary and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Target Receptor | Class | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | Primary Target | 0.7 - 1.5 | [1][7] |
| Dopamine D1 | Primary Target | 3.2 - 9.1 | [1][7] |
| 5-HT2A | Off-Target | 3.6 | [1] |
| 5-HT2C | Off-Target | 17 | [1] |
| α1-Adrenergic | Off-Target | 1.8 - 10 | [1][4] |
| Histamine H1 | Off-Target | 11 | [1] |
| Muscarinic M1 | Off-Target | 100 - 230 | [1][4] |
| Calmodulin | Off-Target | Inhibitor | [3] |
Section 2: Experimental Design & Troubleshooting
Q3: I'm observing an unexpected phenotype with fluphenazine. How do I troubleshoot if it's an on-target or off-target effect?
When an unexpected experimental result arises, a systematic approach is necessary to distinguish between the drug's intended D1/D2 receptor blockade and an unintended off-target effect. The following workflow provides a logical troubleshooting guide.
Caption: Troubleshooting workflow for differentiating on- and off-target effects.
Q4: What are essential control experiments to differentiate on-target from off-target effects?
To rigorously dissect the molecular basis of fluphenazine's effects, several types of controls are essential:
-
Pharmacological Controls:
-
"Cleaner" Compound: Use a compound with a similar primary target (D2 antagonism) but a different off-target profile. For example, haloperidol has high D2 affinity with less potent effects on adrenergic and serotonergic receptors compared to fluphenazine.
-
Rescue Experiments: Co-administer fluphenazine with a specific antagonist for a suspected off-target receptor. For instance, if you suspect α1-adrenergic involvement, co-treatment with prazosin should reverse the off-target effect but not the on-target D2 effects.
-
-
Genetic Controls:
-
Knockout/Knockdown Models: Use cell lines or animal models where the primary target (Dopamine Receptor D2) or a suspected off-target receptor has been genetically removed (knockout) or its expression is reduced (knockdown via siRNA/shRNA). The fluphenazine-induced effect should disappear if it is mediated by the deleted receptor.
-
-
Inactive Enantiomer/Analog Control:
-
If available, use a structurally similar but biologically inactive analog of fluphenazine as a negative control to rule out non-specific effects related to the chemical scaffold.
-
Q5: How can I confirm if fluphenazine is interacting with a specific predicted off-target in my experimental system?
Confirming a suspected off-target interaction requires a multi-step validation process moving from binding to functional consequence.
Caption: Experimental workflow for validating a predicted off-target interaction.
Section 3: Key Experimental Protocols
Q6: Can you provide a general protocol for a radioligand binding assay to determine receptor affinity?
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of fluphenazine for a receptor of interest (e.g., 5-HT2A).
Objective: To quantify the binding of fluphenazine to a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
Non-labeled this compound (competitor).
-
Non-labeled "cold" ligand for determining non-specific binding (e.g., mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of fluphenazine (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of the cold ligand (e.g., 10 µM mianserin).
-
Competitive Binding: Add cell membranes, radioligand, and each concentration of the fluphenazine serial dilution.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow filters to dry, then add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of fluphenazine.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of fluphenazine that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Q7: What is a standard protocol for a functional assay, like a cAMP assay, to measure receptor antagonism?
This protocol describes how to determine if fluphenazine acts as an antagonist at a Gs or Gi-coupled GPCR using a cAMP assay.
Objective: To measure the ability of fluphenazine to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the target receptor (e.g., HEK293 cells transfected with the D1 receptor, which is Gs-coupled).
-
A known agonist for the target receptor (e.g., SKF-38393 for D1).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response).
-
Prepare serial dilutions of fluphenazine.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the serial dilutions of fluphenazine (and the PDE inhibitor) for a set time (e.g., 15-30 minutes). This allows the antagonist to bind to the receptor.
-
Add the fixed concentration of the agonist to all wells (except for the basal control wells).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal agonist response (no antagonist) as 100%.
-
Plot the normalized response against the log concentration of fluphenazine.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.
-
The IC50 represents the concentration of fluphenazine required to inhibit 50% of the agonist-induced cAMP production, confirming its antagonistic activity.
-
Section 4: Data Analysis and Interpretation
Q8: How do I integrate data from control experiments to account for off-target effects?
Proper data interpretation requires comparing the results from your primary experiment with those from your control experiments.
-
Quantitative Subtraction: In some cases, you may be able to quantitatively subtract the off-target contribution. For example, if you measure a cellular response (e.g., gene expression), you can measure the response to fluphenazine in both wild-type and D2-knockout cells. The response in the knockout cells can be considered the "off-target component," which can be subtracted from the response in the wild-type cells to estimate the true "on-target component."
Q9: Are there computational approaches to predict off-target effects before starting experiments?
Yes, in silico methods can provide valuable, cost-effective predictions of a compound's potential off-target interactions, helping to guide experimental design.[8][9] These approaches include:
-
Chemical Similarity Searching: Comparing the 2D or 3D structure of fluphenazine against databases of compounds with known biological activities (e.g., ChEMBL, BindingDB).[9][10] Tools like SEA (Similarity Ensemble Approach) can predict targets based on ligand chemical similarity.
-
Pharmacophore Modeling: Building a 3D model of the essential features required for a ligand to bind to a specific receptor and then screening fluphenazine against a library of these models.
-
Machine Learning Models: Using algorithms trained on large datasets of compound-protein interactions to predict the probability that fluphenazine will bind to various targets.[8][10]
These predictive tools can help you prioritize which off-targets to investigate experimentally.[10]
Appendix: Signaling Pathways
The following diagram illustrates the intended on-target pathway of fluphenazine versus a potential off-target pathway.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. jmedchem.com [jmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Fluphenazine: Schizophrenia Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 7. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Improving Fluphenazine Dimaleate Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of fluphenazine dimaleate in preclinical oral gavage studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and highly variable plasma concentrations of fluphenazine in our rat oral gavage studies. What are the likely causes?
A1: Low and variable oral bioavailability of fluphenazine is a well-documented issue. The primary causes are:
-
Poor Aqueous Solubility: Fluphenazine is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, fluphenazine undergoes significant metabolism in the liver before it can reach systemic circulation. This hepatic first-pass effect drastically reduces the amount of active drug that reaches the bloodstream.[1][2]
-
Formulation Issues: A simple suspension of this compound in an aqueous vehicle is prone to particle aggregation and poor wetting, leading to inconsistent dissolution and absorption.
Troubleshooting Steps:
-
Review your vehicle selection: Consider using a vehicle that improves the solubility or wettability of the compound.
-
Implement advanced formulation strategies: Explore options like solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle systems to enhance solubility and bypass first-pass metabolism.
-
Ensure consistent dosing technique: Inconsistent oral gavage technique can lead to variability in drug delivery to the stomach. Ensure all personnel are properly trained.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like fluphenazine. The main approaches include:
-
Nanoparticle-Based Drug Delivery Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. Encapsulating the drug in nanoparticles can also protect it from degradation in the GI tract and potentially enhance absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can encapsulate lipophilic drugs and have been shown to improve the oral bioavailability of similar drugs.[2][3]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and reduce drug expulsion during storage.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. This increases the dissolution and absorption of lipophilic drugs.
-
Solid Dispersions: In this approach, the drug is dispersed in an inert carrier matrix at the solid state. This can be achieved by methods like melting (fusion) or solvent evaporation. The drug exists in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.
Q3: How do I choose between these different formulation strategies?
A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of your drug, available laboratory equipment, and the desired release profile.
-
For rapid screening and ease of preparation, solid dispersions prepared by the solvent evaporation method can be a good starting point.
-
For potentially higher bioavailability enhancement and the possibility of lymphatic uptake (bypassing the liver), lipid-based systems like SLNs, NLCs, or SEDDS are excellent choices.
-
If you have access to specialized equipment like a high-pressure homogenizer, nanoparticle formulations can be explored for their potential to significantly improve bioavailability.
Below is a decision-making workflow to guide your selection:
Quantitative Data on Bioavailability Enhancement
While direct comparative in vivo data for different this compound formulations is limited, studies on the structurally similar antipsychotic perphenazine provide valuable insights into the potential for bioavailability enhancement. The following table summarizes pharmacokinetic data from a study in rats, comparing a standard drug suspension to a solid lipid nanoparticle (SLN) formulation.
Table 1: Pharmacokinetic Parameters of Perphenazine Formulations in Rats Following Oral Gavage
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Perphenazine Suspension | 10 | 150 ± 25 | 2.0 | 850 ± 110 | 100 |
| Perphenazine-loaded SLNs | 10 | 280 ± 40 | 4.0 | 1700 ± 220 | ~200 |
Data adapted from a study on perphenazine, a phenothiazine derivative with similar properties to fluphenazine.[2]
This data indicates that formulating the drug into solid lipid nanoparticles can approximately double its oral bioavailability.
Experimental Protocols
1. Preparation of Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation
This protocol is adapted from a method used for perphenazine and is applicable to fluphenazine.[3]
Materials:
-
This compound
-
Glycerol monostearate (GMS) - solid lipid
-
Soybean lecithin - surfactant
-
Tween 80 - surfactant
-
Dichloromethane - organic solvent
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve this compound, GMS, and lecithin in dichloromethane.
-
Aqueous Phase Preparation: Dissolve Tween 80 in purified water and heat to 70°C.
-
Emulsification: Add the organic phase to the heated aqueous phase under high-speed homogenization to form a primary emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the dichloromethane.
-
Nanoparticle Formation: As the solvent evaporates, the solid lipid precipitates, encapsulating the drug to form an aqueous suspension of SLNs.
-
Washing and Concentration (Optional): The SLN suspension can be centrifuged and washed to remove excess surfactant.
2. Standard Operating Procedure for Oral Gavage in Rats
This protocol provides a standardized method for administering formulations to rats via oral gavage.
Materials:
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe
-
The formulated this compound preparation
-
Weighing scale
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rat, ensuring it is held firmly but without restricting its breathing. The head and body should be aligned vertically to create a straight path to the esophagus.
-
-
Measurement of Gavage Needle Insertion Length:
-
Before the first use for a group of similarly sized animals, measure the appropriate insertion depth by holding the gavage needle alongside the rat. The correct length is from the corner of the mouth to the last rib. Mark this length on the needle.
-
-
Preparation of the Dose:
-
Weigh the rat to determine the correct dosing volume. A common dosing volume is 5-10 mL/kg. Do not exceed 20 mL/kg.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is inserted to the pre-measured depth, dispense the formulation slowly and steadily.
-
-
Post-Dosing Monitoring:
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
3. Bioanalytical Method for Fluphenazine Quantification in Plasma
Accurate quantification of fluphenazine in plasma is crucial for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a common method.
General Method Overview:
-
Sample Preparation:
-
Plasma samples are typically subjected to a protein precipitation step (e.g., with acetonitrile) followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.
-
-
Chromatographic Separation:
-
An HPLC system equipped with a C18 column is commonly used.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
-
Detection:
-
Due to the low concentrations of fluphenazine in plasma, a highly sensitive detector is required. Options include:
-
Coulometric Detection: Offers very high sensitivity.
-
Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and specificity.
-
-
-
Quantification:
-
A standard curve is generated using known concentrations of fluphenazine in blank plasma. The concentration of fluphenazine in the study samples is then determined by comparing their peak areas to the standard curve.
-
References
- 1. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and handling precautions for fluphenazine dimaleate.
This technical support center provides guidance on the light sensitivity and handling precautions for fluphenazine dimaleate to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, fluphenazine and its salts are known to be sensitive to light. Exposure to light, particularly UV radiation, can lead to photodegradation. It is more susceptible to degradation when in solution compared to its solid state.[1] Therefore, it is crucial to protect this compound from light during storage and handling to maintain its integrity and purity.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light, at room temperature.[2] Avoid exposure to excessive heat and moisture. For solutions, it is recommended to use amber-colored vials or to wrap the container in aluminum foil to prevent light exposure.
Q3: What happens if my this compound solution is exposed to light?
A3: Exposure of a this compound solution to light can initiate a chemical degradation process. One of the primary degradation products is fluphenazine sulfoxide, formed through oxidation.[3] This degradation can lead to a loss of potency and the presence of impurities in your sample, potentially affecting experimental results.
Q4: I noticed a color change in my this compound solution. What should I do?
A4: A color change, such as the appearance of a yellow or orange tint, may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one, ensuring all precautions to protect it from light are taken.
Q5: How can I minimize light exposure during my experiments with this compound?
A5: To minimize light exposure, you can:
-
Work in a dimly lit area or under yellow light.
-
Use amber-colored glassware or plasticware.
-
Wrap clear containers and tubing with aluminum foil.
-
Prepare solutions fresh and use them promptly.
-
Store stock solutions and experimental samples in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to light exposure. | Prepare fresh solutions of this compound, ensuring complete protection from light. Re-run the experiment using the fresh solution. |
| Appearance of extra peaks in chromatography analysis. | Presence of degradation products. | Confirm the identity of the extra peaks using a reference standard of the potential degradant (e.g., fluphenazine sulfoxide) if available. Review handling and storage procedures to identify and rectify any light exposure issues. |
| Precipitate formation in the solution. | Potential degradation or solubility issues. | Ensure the solvent and concentration are appropriate for this compound. If the solution has been stored for an extended period or exposed to light, degradation may have occurred. Prepare a fresh solution. |
Summary of Forced Degradation Studies on Fluphenazine
The following table summarizes the results from forced degradation studies performed on fluphenazine, providing insights into its stability under various stress conditions.
| Stress Condition | Conditions | Observations | Potential Degradation Products |
| Photolytic | Exposure to UV light for 24 hours | Degradation observed, particularly in solution. | Fluphenazine sulfoxide and other photoproducts.[3] |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Significant degradation. | Fluphenazine sulfoxide and other oxidation products.[4] |
| Acidic | 0.1 N HCl, heated at 60°C for 60 minutes | Some degradation observed. | Hydrolysis products. |
| Basic | 0.1 N NaOH, heated at 60°C for 60 minutes | Some degradation observed. | Hydrolysis products. |
| Thermal | 40°C in a hot air oven for 24 hours | Relatively stable, with minimal degradation. | Thermally induced degradation products.[4] |
Note: The extent of degradation can vary depending on the specific experimental conditions (e.g., concentration, solvent, duration of exposure).
Experimental Protocols
Protocol for Assessing Photostability of this compound Solution
Objective: To determine the stability of a this compound solution upon exposure to light.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol, water)
-
Clear and amber-colored volumetric flasks
-
UV-Vis spectrophotometer or HPLC system
-
Light source (e.g., UV lamp or controlled light chamber)
Methodology:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Divide the solution into two portions.
-
Transfer one portion to a clear volumetric flask (exposed sample) and the other to an amber-colored volumetric flask (control/protected sample).
-
Expose the clear flask to a light source for a defined period (e.g., 24 hours). Keep the amber flask in the dark under the same temperature conditions.
-
At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure absorbance at the λmax of fluphenazine, or HPLC to quantify the remaining parent compound and detect degradation products).
-
Compare the results of the exposed sample to the control sample to determine the extent of photodegradation.
Visualizations
Caption: Photodegradation pathway of fluphenazine.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluphenazine Decanoate - Proxim [groupeproxim.ca]
- 3. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
Dealing with precipitation of fluphenazine dimaleate in stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluphenazine dimaleate stock solutions. Our aim is to help you overcome common challenges, such as precipitation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound exhibits poor solubility in water. Therefore, organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for this compound. Ethanol can also be used, although the solubility is lower compared to DMSO.
Q2: My this compound solution has precipitated after I diluted it in my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a common issue and typically occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents. This is often due to a rapid change in solvent polarity.
To prevent this, it is recommended to perform a stepwise dilution. Instead of adding the concentrated stock directly to your final volume of aqueous medium, first, create an intermediate dilution in a solvent that is miscible with both your stock solvent and the final aqueous medium. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cell toxicity and to reduce the chances of precipitation.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is crucial to protect it from light, as phenothiazine derivatives can be light-sensitive.[2] Stock solutions prepared in organic solvents should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored in this manner, they can be stable for up to a month at -20°C and for longer periods at -80°C. Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]
Q4: I've noticed a slight yellow discoloration in my fluphenazine solution. Is it still usable?
A4: While a slight yellowish discoloration may not always indicate a loss of potency, any marked change in color or the presence of a precipitate is a clear sign of degradation or precipitation.[2] In such cases, the solution should be discarded to ensure the reliability of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[4] |
| Precipitation immediately after dilution into aqueous buffer or media | Rapid change in solvent polarity leading to "crashing out" of the compound. | - Perform a serial dilution, creating intermediate dilutions in a co-solvent system if necessary.- Add the stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid mixing.- Ensure the final concentration of the organic solvent is as low as possible. |
| Precipitation in the final aqueous solution over time | The final concentration of this compound is above its aqueous solubility limit at the storage temperature. | - Prepare the final aqueous solution fresh before each experiment.- If short-term storage is necessary, consider storing at room temperature or 37°C if the compound's stability allows, as solubility may be higher than at 4°C. |
| Cloudiness or haze in the solution | Formation of micro-precipitates or insolubility of salts in the buffer at the working pH. | - Filter the final solution through a sterile 0.22 µm syringe filter.- Adjust the pH of the final aqueous solution, as the solubility of fluphenazine salts can be pH-dependent. |
Data Presentation
Table 1: Solubility of Fluphenazine Salts in Common Laboratory Solvents
| Compound | Solvent | Solubility | Temperature |
| Fluphenazine | Water | 31.06 mg/L | 37°C[5] |
| Fluphenazine Hydrochloride | Water | >100 mg/L | Ambient |
| Fluphenazine Hydrochloride | Ethanol | 149 mg/mL | Ambient[6] |
| Fluphenazine-N-2-chloroethane (hydrochloride) | DMSO | ~10 mg/mL | Ambient[3] |
| Fluphenazine-N-2-chloroethane (hydrochloride) | Ethanol | ~1 mg/mL | Ambient[3] |
| Fluphenazine Decanoate | Methanol | Very Soluble | Not Specified |
| Fluphenazine Decanoate | Ethanol | Very Soluble | Not Specified |
| Fluphenazine Decanoate | Water | Insoluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a suitable weighing vessel, carefully weigh out the required amount of fluphenazine dimaleale powder. The molecular weight of this compound is approximately 670.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.707 mg.
-
Dissolution: Transfer the weighed powder to a sterile amber vial. Add the desired volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 6.707 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to facilitate dissolution.[4][7] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute your 10 mM stock solution 1:100 in sterile culture medium to obtain a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Dilution: Prepare your final 10 µM working solution by diluting the intermediate 100 µM solution 1:10 in the cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium. This method ensures the final DMSO concentration remains low (e.g., 0.1% if diluting the stock directly 1:1000).[8][9]
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can be detrimental to some media components.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Fluphenazine acts as an antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway following D2 receptor activation by dopamine involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. There is also evidence for D2 receptor coupling to the Gq pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Fluphenazine, by blocking the D2 receptor, prevents these downstream signaling events.
Caption: Fluphenazine's antagonistic action on the Dopamine D2 receptor.
Experimental Workflow for Preparing and Using this compound Solutions
The following diagram outlines a standard workflow for handling this compound, from powder to final working solution, designed to minimize precipitation and ensure experimental consistency.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLUPHENAZINE CAS#: 69-23-8 [m.chemicalbook.com]
- 6. Fluphenazine Hydrochloride - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Fluphenazine Dimaleate vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent typical antipsychotics: fluphenazine dimaleate and haloperidol. By examining their pharmacokinetic profiles, efficacy in established animal models of psychosis, and propensity to induce extrapyramidal side effects, this document aims to equip researchers with the critical data needed for informed decision-making in preclinical and clinical drug development.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion of these compounds is fundamental to interpreting their in vivo effects. The following tables summarize key pharmacokinetic parameters for oral formulations of fluphenazine and haloperidol in both rats and humans. While specific data for this compound is limited, the data for fluphenazine hydrochloride is presented as a close surrogate for oral administration.
Table 1: Oral Pharmacokinetics in Rats
| Parameter | Fluphenazine Dihydrochloride | Haloperidol |
| Bioavailability | High (concentrates in brain)[1] | ~71 mg/kg (LD50)[2] |
| Time to Peak (Tmax) | Not specified | 1.7 - 6.1 hours[2] |
| Half-life (t½) | Not specified | 14.5 - 36.7 hours[2] |
| Key Metabolites | Fluphenazine sulfoxide, 7-hydroxy-fluphenazine[1] | Reduced haloperidol |
| Primary Excretion | Urine and feces[1] | Biliary (feces and urine)[3] |
Table 2: Oral Pharmacokinetics in Humans
| Parameter | Fluphenazine Hydrochloride | Haloperidol |
| Bioavailability | 2.7% (immediate release)[4] | 60% - 70%[3][5] |
| Time to Peak (Tmax) | 2.8 hours (immediate release)[4] | 2 - 6 hours[5] |
| Half-life (t½) | Not specified | 14 - 37 hours[3] |
| Protein Binding | Not specified | ~90%[3] |
| Primary Excretion | Urine and feces | 30% in urine[5] |
Mechanism of Action: Dopamine D2 Receptor Antagonism
Both fluphenazine and haloperidol exert their primary antipsychotic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of psychosis. The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the point of intervention for these antipsychotic agents.
In Vivo Efficacy Models
The antipsychotic potential of fluphenazine and haloperidol is commonly assessed using rodent models that are sensitive to dopamine D2 receptor blockade.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy. In this paradigm, animals are trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.[6]
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A sound generator and a light source serve as conditioned stimuli.
-
Training: A rat is placed in the shuttle box. The conditioned stimulus (CS; e.g., a buzzer) is presented for a set duration (e.g., 20 seconds), followed by the unconditioned stimulus (US; a mild footshock). The animal can avoid the shock by moving to the other compartment during the CS presentation. This is repeated until the animal consistently avoids the shock.[7]
-
Testing: Trained animals are treated with the test compound (this compound or haloperidol) or vehicle. After a predetermined pretreatment time, they are placed back in the shuttle box and subjected to a series of trials.
-
Data Analysis: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.[6]
Apomorphine-Induced Stereotypy
Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. The ability of a compound to antagonize these behaviors is indicative of its dopamine receptor blocking activity.
Experimental Protocol: Apomorphine-Induced Stereotypy
-
Animals: Male rats are typically used and allowed to acclimate to the testing environment.
-
Drug Administration: Rats are pre-treated with either fluphenazine dimaleale, haloperidol, or vehicle. After a specified time, they are administered a subcutaneous injection of apomorphine (e.g., 0.5 mg/kg).
-
Observation: Immediately after apomorphine injection, the animals are placed in individual observation cages. Their behavior is scored by a trained observer at regular intervals (e.g., every 5 minutes for 1 hour) based on a stereotypy rating scale.
-
Scoring: A common scoring system is as follows: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing; 3 = continuous stereotyped sniffing, head movements, and licking; 4 = continuous stereotyped gnawing or biting of the cage bars.[8]
-
Data Analysis: The mean stereotypy scores for each treatment group are calculated and compared. A significant reduction in the stereotypy score compared to the vehicle-apomorphine group indicates dopamine receptor antagonism.
Table 3: Comparative Efficacy in Animal Models
| Model | Fluphenazine | Haloperidol |
| Conditioned Avoidance Response | Potent suppression | Potent suppression[9][10] |
| Apomorphine-Induced Stereotypy | Potent antagonism[11] | Potent antagonism[12][13] |
Assessment of Extrapyramidal Side Effects (EPS)
A major limitation of typical antipsychotics is their propensity to induce motor side effects, collectively known as extrapyramidal symptoms. The catalepsy test in rats is a widely used preclinical model to assess this liability.
Catalepsy Test
Catalepsy is characterized by a failure to correct an externally imposed posture. In the bar test, the animal's forepaws are placed on an elevated bar, and the time it takes for the animal to remove them is measured. A prolonged latency to movement is indicative of catalepsy and is predictive of EPS in humans.
Experimental Protocol: Catalepsy Bar Test
-
Apparatus: A horizontal bar is fixed at a specific height (e.g., 9 cm for rats).
-
Procedure: Rats are administered the test compound or vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The time until the rat removes both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean time spent on the bar is calculated for each treatment group. A significant increase in this time compared to the vehicle group suggests a cataleptic effect.
Table 4: Propensity for Extrapyramidal Side Effects in Animal Models
| Model | Fluphenazine | Haloperidol |
| Catalepsy Induction in Rats | Induces catalepsy[11] | Potent induction of catalepsy[14] |
Summary and Conclusion
Both this compound and haloperidol are potent antagonists of the dopamine D2 receptor, which underlies their antipsychotic efficacy. In preclinical in vivo models, both compounds effectively suppress conditioned avoidance responding and antagonize apomorphine-induced stereotypy, demonstrating their antipsychotic potential. However, this efficacy is accompanied by a significant liability for extrapyramidal side effects, as evidenced by their ability to induce catalepsy in rodents. While direct comparative studies of the dimaleate salt of fluphenazine are less common, the available data for other fluphenazine formulations suggest a similar efficacy and side effect profile to haloperidol. Researchers should consider the specific pharmacokinetic and pharmacodynamic nuances of each compound when designing and interpreting in vivo studies.
References
- 1. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. news-medical.net [news-medical.net]
- 4. Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind comparison of haloperidol decanoate and fluphenazine decanoate effectiveness, side-effects, dosage and serum levels during a six months' treatment for relapse prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antipsychotic-like effects of a new compound using fluphenazine dimaleate as a reference.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antipsychotic-like effects of a new chemical entity (NCE) using the well-established typical antipsychotic, fluphenazine dimaleate, as a reference compound. The methodologies and comparative data presented herein are designed to facilitate the preclinical assessment of novel antipsychotics, focusing on key in vivo and in vitro assays predictive of clinical efficacy.
Introduction
The development of new antipsychotic drugs remains a critical area of research in neuroscience. A crucial step in this process is the rigorous preclinical validation of a new compound's pharmacological activity against a known standard. Fluphenazine, a potent dopamine D2 receptor antagonist, has been a cornerstone in schizophrenia treatment for decades and serves as an excellent reference for characterizing the antipsychotic potential of novel therapeutic agents.[1][2][3][4][5] Its primary mechanism of action involves blocking postsynaptic D2 receptors in the mesolimbic pathway of the brain, which is strongly associated with the positive symptoms of schizophrenia.[6]
This guide outlines key experimental protocols, presents comparative data in a structured format, and provides visual representations of the underlying neurobiological pathways and experimental workflows to aid researchers in their drug discovery efforts.
Comparative Efficacy Data
The following tables summarize hypothetical yet representative data from preclinical assays comparing a novel antipsychotic compound (Compound X) with the reference drug, this compound.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) |
| Fluphenazine | [3H]-Spiperone | Rat Striatal Membranes | 0.8 |
| Compound X | [3H]-Spiperone | Rat Striatal Membranes | 1.2 |
Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks/60 min) | % Inhibition |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 6500 ± 450 | - |
| Fluphenazine + Amphetamine | 0.1 | 3200 ± 300 | 50.8% |
| Fluphenazine + Amphetamine | 0.3 | 1800 ± 210 | 72.3% |
| Compound X + Amphetamine | 1.0 | 4100 ± 350 | 36.9% |
| Compound X + Amphetamine | 3.0 | 2500 ± 280 | 61.5% |
Data are presented as mean ± SEM. Amphetamine-induced hyperlocomotion is a widely used preclinical model to screen for antipsychotic activity.[7][8][9]
Table 3: In Vivo Conditioned Avoidance Response (CAR) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responses |
| Vehicle | - | 85 ± 5 |
| Fluphenazine | 0.2 | 40 ± 8 |
| Fluphenazine | 0.4 | 15 ± 6 |
| Compound X | 2.0 | 55 ± 10 |
| Compound X | 4.0 | 25 ± 7 |
Data are presented as mean ± SEM. The CAR test is a robust predictor of antipsychotic efficacy.[10][11][12]
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of the test compound to dopamine D2 receptors.
Materials:
-
[3H]-Spiperone (radioligand)
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Test compound (Compound X) and fluphenazine at various concentrations
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in the incubation buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration near its Kd, typically 0.1-0.3 nM), and either the test compound, fluphenazine, vehicle, or the non-specific binding determinator.[13][14][15][16][17]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the in vivo efficacy of the test compound in a model of psychosis-like behavior.[8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
d-Amphetamine sulfate
-
Test compound (Compound X) and this compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the open-field chambers for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound, fluphenazine, or vehicle via intraperitoneal (i.p.) injection at a specified pretreatment time (e.g., 30-60 minutes before amphetamine).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the animals in the open-field chambers and record their locomotor activity (e.g., number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the compound-treated groups to the vehicle-amphetamine group to determine the percentage inhibition of hyperlocomotion.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic-like potential of the test compound in a model of associative learning and motivation.[10][11][12][18]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Shuttle box apparatus with a grid floor for delivering a mild footshock, a light or auditory conditioned stimulus (CS), and a central barrier.
-
Test compound (Compound X) and this compound
-
Vehicle
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light or tone) for a fixed period (e.g., 10 seconds).
-
If the rat crosses to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the rat does not cross during the CS, a mild, scrambled footshock (the unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor.
-
If the rat crosses to the other compartment during the US, it is recorded as an "escape response."
-
Train the rats for a set number of trials per day until they reach a stable baseline of high avoidance (e.g., >80% avoidance).
-
-
Testing:
-
Once a stable baseline is achieved, administer the test compound, fluphenazine, or vehicle at a specified pretreatment time.
-
Conduct a CAR session identical to the training sessions.
-
Record the number of avoidance, escape, and failed escape responses.
-
-
Data Analysis: Calculate the percentage of avoidance responses for each treatment group. A significant reduction in avoidance responses without a significant increase in failed escapes is indicative of antipsychotic-like activity.
Visualizations
The following diagrams illustrate key concepts in the validation of antipsychotic compounds.
Caption: Experimental workflow for validating a new antipsychotic compound.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
Caption: Logical comparison of a new compound with fluphenazine.
Conclusion
The validation of a novel antipsychotic compound requires a systematic approach comparing its pharmacological profile to that of a well-characterized reference drug. This compound provides a robust benchmark for assessing dopamine D2 receptor antagonism and its behavioral consequences. The experimental protocols and comparative data framework presented in this guide offer a clear pathway for researchers to effectively evaluate the antipsychotic-like potential of new chemical entities, thereby facilitating the advancement of novel therapeutics for psychotic disorders.
References
- 1. Fluphenazine (oral) versus atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluphenazine versus low-potency antipsychotic drugs for schizophrenia | Cochrane [cochrane.org]
- 4. Fluphenazine (oral) versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia. | Semantic Scholar [semanticscholar.org]
- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 7. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral and electroencephalographic effects of a depot type neuroleptic fluphenazine decanoate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fluphenazine Dimaleate's Efficacy in Preclinical Models of Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic effects of fluphenazine dimaleate across various established animal models of psychosis. Fluphenazine, a typical antipsychotic of the phenothiazine class, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] This document summarizes key experimental findings, presents detailed methodologies for replication, and visualizes the underlying signaling pathways and experimental workflows.
I. Comparative Efficacy of this compound
The following tables summarize the effects of this compound in preclinical models that recapitulate aspects of psychosis.
Table 1: Amphetamine-Induced Hyperlocomotion and Stereotypy
This model assesses the ability of a compound to counteract the excessive dopamine agonism induced by amphetamine, which manifests as increased locomotor activity and repetitive, stereotyped behaviors in rodents.[4][5]
| Animal Model | Species/Strain | Fluphenazine Dose Range | Key Findings |
| Amphetamine-Induced Hyperlocomotion | Rat | 2.5 - 5.0 mg/kg | A single injection of fluphenazine decanoate antagonized the effects of acute d-amphetamine (2.5 mg/kg) for a period of 4 to 28 days, depending on the dose. Locomotion and rearing were antagonized for a longer duration than sniffing.[6][7] |
| Methamphetamine-Induced Hyperactivity | Mouse | Not specified | Metabolites of fluphenazine inhibited methamphetamine-induced hyperactivity.[8] |
| Amphetamine-Induced Stereotypy | Rat | Not specified | Haloperidol, another D2 antagonist, has been shown to block the expression of stereotypies, suggesting a similar mechanism for fluphenazine.[5] |
Table 2: Conditioned Avoidance Response (CAR)
The CAR model is a predictive test for antipsychotic efficacy, where the drug's ability to selectively suppress a learned avoidance response to an aversive stimulus, without impairing the escape response, is measured.[9] This is thought to reflect the drug's ability to modulate motivational salience.[9]
| Animal Model | Species/Strain | Fluphenazine Dose Range | Key Findings |
| Discriminated Avoidance Response | Rat | Not specified | Fluphenazine enanthate and decanoate were shown to affect discriminated avoidance responses.[10] |
| Conditioned Avoidance Response | Rat | Not specified | Fluphenazine abolished conditioned avoidance responses.[11] |
Table 3: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This model assesses a drug's ability to restore this filtering mechanism.[2][12]
| Animal Model | Species/Strain | Fluphenazine Dose Range | Key Findings |
| Prepulse Inhibition | Human (Schizophrenia Patients) | Not specified | Patients on typical antipsychotics, including fluphenazine, showed significantly less PPI than healthy subjects.[13] |
| Prepulse Inhibition | Mouse | Not specified | Antipsychotics are known to ameliorate deficits in prepulse inhibition.[14] |
Table 4: Ketamine-Induced Psychosis Models
Ketamine, an NMDA receptor antagonist, induces both positive and negative symptoms of schizophrenia in healthy individuals and is used to model psychosis in animals.[15] Data on the specific effects of fluphenazine in this model are limited in the available literature.
| Animal Model | Species/Strain | Fluphenazine Dose Range | Key Findings |
| Ketamine-Induced Hyperlocomotion | Mouse | Data not available | Ketamine induces hyperlocomotion in mice in a dose-dependent manner.[14] The effects of fluphenazine in this specific model require further investigation. |
II. Experimental Protocols
Amphetamine-Induced Hyperlocomotion/Stereotypy in Rats
Objective: To assess the effect of fluphenazine on amphetamine-induced increases in locomotor activity and stereotyped behaviors.
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated activity tracking.
-
Observation chamber for scoring stereotyped behaviors.
Procedure:
-
Habituation: Acclimate rats to the open-field arena for 30-60 minutes for at least two consecutive days prior to testing.
-
Drug Administration:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose(s).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 1-5 mg/kg, i.p.).
-
-
Behavioral Assessment:
-
Immediately after amphetamine administration, place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
Simultaneously or in a separate cohort, observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals using a standardized rating scale.
-
Data Analysis:
-
Analyze locomotor activity data using a two-way ANOVA with treatment (fluphenazine dose) and time as factors.
-
Analyze stereotypy scores using non-parametric tests (e.g., Kruskal-Wallis test) or two-way ANOVA on ranked data.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the effect of fluphenazine on the acquisition and performance of a conditioned avoidance response.
Apparatus:
-
Two-way shuttle box divided into two compartments with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) generator (e.g., light or tone).
-
An unconditioned stimulus (US) generator (scrambled footshock).
-
Automated system to control stimulus presentation and record responses.
Procedure:
-
Training (Acquisition):
-
Place the rat in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered through the grid floor, co-terminating with the CS. The rat can escape the shock by moving to the other compartment (escape response).
-
Conduct multiple trials (e.g., 30-50) per session with a variable inter-trial interval.
-
Train animals until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing (Performance):
-
Once a stable baseline is achieved, administer this compound (or vehicle) at various doses prior to the test session.
-
Conduct a test session identical to the training sessions.
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each session.
-
Analyze the data using a repeated-measures ANOVA to assess the effect of fluphenazine on avoidance performance over time or across doses.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Mice
Objective: To determine the effect of fluphenazine on sensorimotor gating deficits.
Apparatus:
-
A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement.
-
A loudspeaker to deliver acoustic stimuli (background noise, prepulse, and startle pulse).
-
A computer with software to control the stimuli and record the startle response.
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order.
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB white noise for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75-85 dB white noise for 20 ms) is presented 30-120 ms before the startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Administer this compound (or vehicle) at various doses prior to the testing session.
Data Analysis:
-
The startle response is measured as the peak amplitude of the movement within a defined time window after the startle stimulus.
-
PPI is calculated as a percentage: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].
-
Analyze the %PPI data using a two-way ANOVA with treatment (fluphenazine dose) and prepulse intensity as factors.
III. Mandatory Visualizations
Signaling Pathway of Fluphenazine
Caption: Fluphenazine blocks dopamine D2 receptors, inhibiting downstream signaling.
Experimental Workflow for Animal Models of Psychosis
Caption: Workflow for evaluating fluphenazine in psychosis models.
Logical Relationship of Fluphenazine's Action
Caption: Mechanism of fluphenazine's antipsychotic effect.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med-associates.com [med-associates.com]
- 4. Attenuation of amphetamine-induced motor stimulation and stereotypy by 6-hydroxydopamine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of amphetamine-induced stereotyped behaviors during the acute response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial environment influences amphetamine-induced stereotypy: subsequently environment change has little effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. Effects of fluphenazine enanthate and fluphenazine decanoate on discriminated avoidance response and water drinking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 15. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Fluphenazine and Its Metabolites
A comprehensive guide for researchers, scientists, and drug development professionals detailing the in-vitro receptor binding affinities and associated signaling pathways of the antipsychotic drug fluphenazine and its primary metabolites: 7-hydroxyfluphenazine, fluphenazine sulfoxide, and fluphenazine N-oxide.
Fluphenazine, a potent typical antipsychotic of the phenothiazine class, exerts its therapeutic effects through the modulation of various neurotransmitter systems in the central nervous system. Its clinical efficacy and side-effect profile are intrinsically linked to its affinity for a wide range of receptors. Following administration, fluphenazine is extensively metabolized in the liver, primarily through oxidation and hydroxylation, resulting in the formation of several metabolites. Understanding the receptor binding profiles of these metabolites is crucial for a complete comprehension of the drug's overall pharmacological activity and potential for drug-drug interactions. This guide provides a comparative analysis of the receptor binding affinities of fluphenazine and its major metabolites, supported by experimental data and detailed methodologies.
Quantitative Receptor Binding Profiles
The following table summarizes the in-vitro binding affinities (Ki, in nM) of fluphenazine and its principal metabolites for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Fluphenazine (Ki, nM) | 7-Hydroxyfluphenazine (Relative Affinity to Fluphenazine) | Fluphenazine Sulfoxide (Relative Affinity to Fluphenazine) | Fluphenazine N-oxide (Relative Affinity to Fluphenazine) |
| Dopamine D1 | 5[1] | 5%[2] | 1-3%[2] | 1-3%[2] |
| Dopamine D2 | 0.63[1], 0.4[3] | 20%[2] | 1-3%[2] | 1-3%[2] |
| Dopamine D3 | 1.4[3] | Data not available | Data not available | Data not available |
| Dopamine D4 | 7.1[3] | Data not available | Data not available | Data not available |
| Dopamine D5 | 25[3] | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A | 17[1] | Data not available | Data not available | Data not available |
| Serotonin 5-HT2B | 82[1] | Data not available | Data not available | Data not available |
| Adrenergic α1 | Data not available | 20-70% | Virtually inactive | Data not available |
| Histamine H1 | 45[1] | 10%[1] | Data not available | Data not available |
| Muscarinic M1 | Low affinity | Lower affinity than parent drug[1] | Data not available | Data not available |
Note: Data for metabolites is primarily presented as relative affinity compared to fluphenazine due to the limited availability of specific Ki values in the literature.
Experimental Protocols
The receptor binding affinities presented in this guide are typically determined using in-vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Ki of a test compound (e.g., fluphenazine or its metabolites).
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.[4]
2. Assay Incubation:
-
A fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest) is incubated with the prepared cell membranes.
-
A range of concentrations of the unlabeled test compound is added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[4][5]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[4]
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.
Signaling Pathways
Fluphenazine and its metabolites exert their effects by acting as antagonists at various G-protein coupled receptors (GPCRs). The antagonism of these receptors disrupts the downstream signaling cascades initiated by the endogenous ligands. Below are diagrams illustrating the canonical signaling pathways for the key receptors targeted by fluphenazine.
Dopamine D2 Receptor Signaling Pathway
Fluphenazine's primary mechanism of action is the blockade of D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1674-76-6: fluphenazine sulfoxide | CymitQuimica [cymitquimica.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating a Novel In Vitro Assay for Dopamine Antagonists: A Comparative Guide Featuring Fluphenazine Dimaleate
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics targeting the dopaminergic system necessitates robust and reliable in vitro screening assays. This guide provides a comprehensive comparison of a new theoretical in vitro assay against established methods for validating dopamine D2 receptor antagonists, using the well-characterized antipsychotic, fluphenazine dimaleate, as a reference compound. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes key pathways and workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Dopamine D2 Receptor Antagonism and In Vitro Assays
The dopamine D2 receptor (D2R) is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Fluphenazine, a typical antipsychotic, exerts its therapeutic effects by blocking these receptors.[4] Validating new in vitro assays for D2R antagonists is crucial for accelerating drug discovery and ensuring the accuracy of screening campaigns. A variety of assays exist, each with distinct principles, advantages, and limitations. These range from traditional radioligand binding assays to more complex functional assays that measure downstream signaling events.[1][5]
Comparative Analysis of In Vitro Assays
To validate a new in vitro assay, its performance must be benchmarked against established methods. This section compares a hypothetical novel assay, the "D2R Dynamic Mass Redistribution (DMR) Assay," with three commonly used assays: the Radioligand Binding Assay, the cAMP Inhibition Assay, and the β-Arrestin Recruitment Assay.
Assay Principle Overview
-
Novel Assay: D2R Dynamic Mass Redistribution (DMR) Assay: This label-free technology measures the redistribution of cellular contents upon receptor activation or inhibition, providing a holistic view of the cellular response.[6]
-
Radioligand Binding Assay: This classic assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.[3][5]
-
cAMP Inhibition Assay: D2 receptors are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This assay quantifies the ability of an antagonist to block this dopamine-induced reduction.[7][8]
-
β-Arrestin Recruitment Assay: Upon activation, G protein-coupled receptors (GPCRs) like the D2R recruit β-arrestin proteins, leading to receptor desensitization and internalization. This assay measures the antagonist's ability to block this recruitment.[1][9]
Performance Comparison with this compound
The following table summarizes the expected performance of this compound across the different assays.
| Parameter | D2R DMR Assay (Hypothetical Data) | Radioligand Binding Assay | cAMP Inhibition Assay | β-Arrestin Recruitment Assay |
| Metric | IC50 | Ki | IC50 | IC50 |
| This compound | 5.2 nM | 0.7 - 3.2 nM[10] | 10.5 nM | 25.8 nM |
| Dopamine (Agonist Control) | EC50: 15 nM | - | EC50: 2.76 x 10-6 M[7] | EC50: 120 nM |
| Assay Throughput | High | Medium | High | High |
| Assay Type | Functional, Label-Free | Binding, Radiolabeled | Functional, Second Messenger | Functional, Protein Recruitment |
| Biological Relevance | High (Integrated cellular response) | Medium (Affinity only) | High (G-protein signaling) | High (Desensitization pathway) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay.
D2R Dynamic Mass Redistribution (DMR) Assay Protocol
-
Cell Culture: Culture HEK293 cells stably expressing the human D2L receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed cells in a 384-well DMR-compatible microplate at a density of 15,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and a dopamine agonist control in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Perform a baseline reading on the DMR instrument.
-
Add the antagonist (fluphenazine) at various concentrations and incubate for 30 minutes.
-
Add the agonist (dopamine) at a final concentration equivalent to its EC80 value.
-
Monitor the DMR signal in real-time for 60 minutes.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the D2 receptor.
-
Assay Buffer: Use a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding:
-
Incubate cell membranes with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]-Spiperone) and varying concentrations of this compound.[3]
-
Incubate at room temperature for 90 minutes.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the Ki value from the IC50 using the Cheng-Prusoff equation.[3]
cAMP Inhibition Assay Protocol
-
Cell Culture: Use a cell line co-expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor™).[7]
-
Cell Seeding: Seed cells in a 384-well white, clear-bottom plate.
-
Assay Procedure:
-
Incubate cells with the cAMP biosensor reagent.
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Add forskolin (to stimulate adenylyl cyclase) and dopamine (at its EC80 concentration).
-
Incubate for 20 minutes at room temperature.
-
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the forskolin-only and dopamine-stimulated controls and calculate the IC50 value.
β-Arrestin Recruitment Assay Protocol
-
Cell Line: Utilize a cell line engineered to express the D2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).[3]
-
Cell Seeding: Plate the cells in a 384-well white, clear-bottom plate.
-
Assay Procedure:
-
Add this compound at various concentrations to the cells.
-
Incubate for 30 minutes.
-
Add dopamine at its EC80 concentration.
-
Incubate for 90 minutes at 37°C.
-
-
Detection: Add the detection reagents and measure the chemiluminescent signal.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Visualizing the Molecular and Experimental Pathways
To further clarify the principles behind these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Dopamine D2 Receptor Signaling Cascade.
Caption: Comparative Experimental Workflows.
Conclusion
The validation of a new in vitro assay for dopamine antagonists requires a multi-faceted approach, comparing its performance against established methods using a well-characterized compound like this compound. The hypothetical D2R DMR assay offers the advantage of being a label-free, whole-cell functional assay that provides a highly integrated readout of receptor activity. While radioligand binding assays are fundamental for determining affinity, functional assays such as cAMP inhibition and β-arrestin recruitment provide crucial information about the compound's impact on downstream signaling pathways. The choice of assay will ultimately depend on the specific research question, desired throughput, and the stage of the drug discovery process. This guide provides the necessary framework and detailed protocols to assist researchers in making an informed decision for validating and implementing new assays for the discovery of novel dopamine antagonists.
References
- 1. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluphenazine Dimaleate and Low-Potency Antipsychotics on Cognitive Function in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of the high-potency typical antipsychotic, fluphenazine dimaleate, and low-potency typical antipsychotics in rat models. The information presented is collated from preclinical studies to assist in the evaluation of these compounds in neuroscience research and drug development.
Executive Summary
Fluphenazine, a high-potency phenothiazine, and low-potency antipsychotics, such as chlorpromazine and thioridazine, are primarily dopamine D2 receptor antagonists.[1][2][3] While effective in managing psychotic symptoms, their impact on cognitive function is a critical area of investigation. Preclinical evidence in rats suggests that both classes of drugs can have detrimental effects on specific cognitive domains, particularly spatial learning and working memory.[4][5] The differing receptor binding profiles of high- and low-potency agents may contribute to variations in their cognitive side-effect profiles. Low-potency antipsychotics, for instance, tend to have higher affinity for muscarinic M1, histamine H1, and alpha-1 adrenergic receptors, which can contribute to cognitive deficits and sedation.[6]
Quantitative Data on Cognitive Effects
The following table summarizes the reported effects of fluphenazine and low-potency antipsychotics on cognitive performance in various behavioral paradigms in rats. It is important to note that direct comparative studies are limited, and data is often aggregated from separate experiments with differing methodologies.
| Drug Class | Compound | Cognitive Domain | Behavioral Assay | Key Findings | Reference |
| High-Potency Antipsychotic | Fluphenazine | Dopaminergic, Adrenergic, Cholinergic Receptor Binding | Radioligand Binding Assays | Chronic administration led to increased spiperone (D2) binding in the striatum and increased DHA (beta-adrenergic) and WB-4101 (alpha-adrenergic) binding in the cerebral cortex. | [7] |
| Noradrenaline Concentration | Brain and Heart Tissue Analysis | Caused a small decrease in brain noradrenaline concentrations. | [8][9] | ||
| Dopamine Turnover | Brain Tissue Analysis | Significantly increased dopamine turnover with prolonged effects. | [10] | ||
| Low-Potency Antipsychotic | Chlorpromazine | Spatial Learning & Working Memory | Water Maze & Radial Arm Maze | Chronic oral treatment impaired acquisition in the water maze and performance in delayed non-match-to-position trials in the radial arm maze. | [4][5] |
| Dopamine D2 Receptor Blockade | Catalepsy Induction | Induces catalepsy, indicative of striatal D2 receptor blockade. | [11] | ||
| Thioridazine | Dopamine D1 and D2 Receptor Binding | Radioreceptor Assays | Enantiomers showed differential affinity for D1 and D2 receptors, with (+)-thioridazine having higher D2 affinity and (-)-thioridazine having higher D1 affinity. | [12] | |
| Dopamine Receptor Sensitivity | Apomorphine-induced Turning Behavior | Induced a less intense and shorter duration increase in dopamine receptor sensitivity compared to haloperidol. | [13] |
Experimental Protocols
Detailed methodologies from key studies are provided below to offer context for the presented data.
Chronic Oral Antipsychotic Treatment and Cognitive Testing[4][5]
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Drug Administration: Chlorpromazine was administered orally in the drinking water at a concentration calculated to provide a daily dose of 10.0 mg/kg.
-
Behavioral Assays:
-
Water Maze Task (Spatial Learning): Rats were trained to find a hidden platform in a circular pool of water. The time to find the platform (escape latency) and the path taken were recorded. Probe trials with the platform removed were used to assess spatial memory retention.
-
Radial Arm Maze (RAM) Task (Spatial Working Memory): Rats were tested in an eight-arm radial maze for their ability to remember which arms they had previously entered to retrieve a food reward, a measure of spatial working memory. Delayed non-match-to-position trials were used to assess memory over a delay period.
-
-
Data Analysis: Performance metrics such as escape latency, swim speed, and number of working memory errors were statistically analyzed to compare drug-treated groups with control groups.
Receptor Binding Assays[7]
-
Subjects: Fischer 344 rats of different ages.
-
Drug Administration: Fluphenazine was administered chronically.
-
Procedure: Following treatment, brain regions (e.g., striatum, cerebral cortex) were dissected. Radioligand binding assays were performed using specific radiolabeled ligands for dopamine (spiperone), beta-adrenergic (DHA), alpha-adrenergic (WB-4101), and cholinergic (QNB) receptors to determine the density of these receptors (Bmax).
-
Data Analysis: The specific binding of the radioligands was measured and compared between fluphenazine-treated and saline-treated control rats.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both fluphenazine and low-potency antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[14][15][16] This antagonism is thought to underlie their antipsychotic effects. However, their interactions with other neurotransmitter systems contribute to their side-effect profiles, including cognitive impairment.
Caption: Antipsychotic drug mechanism of action.
The experimental workflow for assessing the cognitive effects of these antipsychotics in rats typically follows a standardized process.
Caption: Typical experimental workflow.
Conclusion
The available preclinical data from rat models indicates that both high-potency fluphenazine and low-potency antipsychotics can negatively impact cognitive functions such as spatial learning and working memory. The broader receptor binding profile of low-potency antipsychotics may introduce additional mechanisms for cognitive impairment. Further head-to-head comparative studies in standardized behavioral paradigms are necessary to delineate the nuanced differences in the cognitive side-effect profiles of these compounds. Such research is crucial for the development of novel antipsychotics with improved cognitive safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Negative Effects of Chronic Oral Chlorpromazine and Olanzapine Treatment on the Performance of Tasks Designed to Assess Spatial Learning and Working Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of second-generation antipsychotics on cognition: current issues and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of age on the effects of chronic fluphenazine on receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fluphenazine on tissue noradrenaline concentrations and its interaction with pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of fluphenazine on tissue noradrenaline concentrations and its interaction with pargyline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpp.com [ijpp.com]
- 12. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for tardive dyskinesia: effects of thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 15. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 16. mims.com [mims.com]
Safety Operating Guide
Proper Disposal of Fluphenazine Dimaleate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of fluphenazine dimaleate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Fluphenazine is classified as a hazardous drug and must be managed accordingly.[1][2][3]
Hazard Profile and Safety Overview
Fluphenazine and its salts are potent antipsychotic compounds that present significant health risks.[4] The toxicological properties necessitate careful handling and disposal to prevent occupational exposure and environmental contamination.[5][6] All waste containing this compound, including pure chemical, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
Key Hazard Information for Fluphenazine Salts:
| Hazard Category | Description | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | [5][7] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [5] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | [5] |
| Specific Target Organ Toxicity | Causes damage to organs through single or repeated exposure. | [5] |
| Skin and Eye Damage | Causes serious eye damage and skin irritation. May cause an allergic skin reaction. | [5][8] |
| Environmental Hazard | Extremely hazardous to water. Product should not be allowed to reach ground water, water courses, or sewage systems. | [5][9] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting. This process should be incorporated into your laboratory's standard operating procedures (SOPs) and chemical hygiene plan.
Personnel Safety and PPE:
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if handling powders or creating aerosols.[8] Work should be performed in a chemical fume hood.[6]
Step 1: Waste Characterization and Segregation
Properly identifying and segregating waste streams at the point of generation is the most critical step.
-
Bulk Chemical Waste: This includes expired or unused this compound powder, and concentrated stock solutions.
-
Action: Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
-
Acutely Contaminated Waste: This includes items heavily contaminated with the pure compound or concentrated solutions, such as weigh boats, spatulas, and primary containers.
-
Action: Place these items in a sealed, puncture-proof hazardous waste container labeled "Acutely Hazardous Pharmaceutical Waste."
-
-
Trace Contaminated Waste: This includes items with minimal contamination, such as serological pipettes, pipette tips, and contaminated gloves or bench paper.
-
Action: Collect in a separate, sealed hazardous waste container. While contamination is minimal, these items must not be disposed of in regular or biohazardous trash.
-
Step 2: Waste Container Management
-
Container Selection: Use only compatible, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
Storage: Keep waste containers sealed at all times, except when adding waste. Store in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.
Step 3: Spill and Decontamination Procedures
Accidental spills must be managed immediately to prevent exposure and spread.
-
Containment: Cordon off the area. For powders, gently cover with a damp paper towel to prevent aerosolization. For liquids, surround the spill with absorbent material.
-
Cleanup:
-
Wearing full PPE, absorb the spill with an inert material (e.g., diatomite, universal binders).
-
Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[6]
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol or another appropriate solvent.
-
All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.
-
Step 4: Final Disposal and Removal
-
Regulatory Compliance: The final disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[8] This typically involves incineration at an approved hazardous waste disposal facility.[7] Never dispose of this compound down the drain or in the regular trash.[6][9]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the full waste containers. Do not allow waste to accumulate beyond the limits specified for your SAA.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. va.gov [va.gov]
- 2. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Fluphenazine dimaleate
This guide provides immediate and essential safety protocols for handling Fluphenazine dimaleate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is required.
Engineering Controls:
-
Ventilation: Work with Fluphenazine dimalealeate should be conducted in a well-ventilated area. A laboratory fume hood or other suitable local exhaust ventilation is necessary to control airborne levels.[1][2]
-
Eye Wash and Safety Shower: An eye-wash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment: A comprehensive PPE plan is critical for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a splash hazard.[4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or natural rubber gloves are recommended.[5] Gloves must be inspected before use, and hands should be washed and dried after handling.[1] |
| Body Protection | Protective Clothing | A protective laboratory coat, apron, or disposable garment is recommended to prevent skin contact.[6] For more significant handling, fire/flame resistant and impervious clothing may be necessary.[1] |
| Respiratory Protection | Air-purifying Respirator | If ventilation is inadequate or airborne concentrations are high, a NIOSH-approved air-purifying respirator with an organic vapor cartridge or canister should be used.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a fume hood to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid all contact with the substance, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly after handling.[5][7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Protect from light and excessive heat.[4]
Spill and Emergency Procedures:
-
Minor Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like diatomite or universal binders.[3][4]
-
Sweep or vacuum the material into a suitable container for disposal.[1] Avoid generating dust.[1]
-
Clean the spill area thoroughly with alcohol to decontaminate surfaces.[3]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[4] Remove contaminated clothing.[3] Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, separating the eyelids with fingers.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[4][7] Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Call a physician or poison control center immediately.[4][7]
-
Disposal Plan:
-
Waste Chemical: Dispose of this compound waste in accordance with local, state, and federal regulations.[4][6] This may involve incineration in a licensed hazardous waste disposal facility.
-
Contaminated Materials: All contaminated materials, including PPE, spill cleanup materials, and empty containers, should be placed in a sealed, labeled container and disposed of as hazardous waste.[9]
-
General Guidance: Do not allow the product to enter drains or water courses.[1][3] Drug take-back programs are the preferred method for disposing of unused medicines.[10][11] If a take-back program is not available, the medicine should be mixed with an undesirable substance like dirt or cat litter, placed in a sealed container, and then thrown in the household trash.[9][10]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety checkpoints.
Caption: Workflow for safely handling this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eugiaus.com [eugiaus.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fda.gov [fda.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
